Caesalpine A
Description
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Properties
IUPAC Name |
methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-6-acetyloxy-1,4a-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O7/c1-12(24)30-16-11-23(27)21(2,3)8-6-17(25)22(23,4)14-10-15-13(7-9-29-15)18(19(14)16)20(26)28-5/h7,9,14,16-19,25,27H,6,8,10-11H2,1-5H3/t14-,16-,17-,18+,19-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNOSWRXLARWGA-PYMXQXNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC(C2(C3C1C(C4=C(C3)OC=C4)C(=O)OC)C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@H]1[C@@H](C4=C(C3)OC=C4)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core: A Technical Guide to the Structure Elucidation of Compounds from the Genus Caesalpinia
A Note on Nomenclature: The term "Caesalpine A" does not correspond to a recognized compound in the scientific literature. This guide will focus on the structure elucidation of representative bioactive compounds from the Caesalpinia genus, with a particular emphasis on the novel flavan-chalcone hybrid, Caesalpinnone A . The methodologies and principles described herein are broadly applicable to the structural determination of other complex natural products.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the core principles and techniques applied to the structure elucidation of natural products isolated from the Caesalpinia genus. This diverse genus of flowering plants is a rich source of flavonoids, diterpenes, and other phenolic compounds, many of which exhibit promising biological activities.[1][2]
The General Workflow of Structure Elucidation
The journey from a crude plant extract to a fully characterized chemical entity is a systematic process. It begins with the isolation and purification of the compound of interest, followed by a comprehensive analysis using various spectroscopic techniques. The final and definitive proof of structure often comes from the total synthesis of the proposed molecule.
Case Study: Caesalpinnone A
Caesalpinnone A is a flavan-chalcone hybrid isolated from the twigs and leaves of Caesalpinia enneaphylla.[3] It exhibits cytotoxic activity against several cancer cell lines and possesses a unique and unprecedented oxa-bridged ring system.[3][4]
Spectroscopic Data
The structure of Caesalpinnone A was initially proposed based on extensive spectroscopic analysis. High-resolution mass spectrometry (HRMS) provides the molecular formula, while 1D and 2D nuclear magnetic resonance (NMR) spectroscopy reveals the connectivity of atoms within the molecule.
Table 1: Representative Spectroscopic Data for Caesalpinnone A and Related Flavonoids
| Data Type | Caesalpinnone A (Illustrative) | Caesalpinflavan B (Illustrative) |
| Molecular Formula | C₂₆H₂₂O₇ | C₂₆H₂₄O₆ |
| Mass (HRMS) | [M+H]⁺ m/z 447.1438 | [M+H]⁺ m/z 433.1646 |
| ¹H NMR (ppm) | δ 7.8-6.0 (aromatic), 5.5-3.0 (aliphatic) | δ 7.5-6.2 (aromatic), 5.2-2.8 (aliphatic) |
| ¹³C NMR (ppm) | δ 195-100 (aromatic/carbonyl), 80-30 (aliphatic) | δ 160-100 (aromatic), 80-25 (aliphatic) |
Note: The exact chemical shifts and coupling constants are determined from detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) and can be found in the supporting information of the primary literature.[5]
Structure Confirmation by Total Synthesis
The unambiguous confirmation of the proposed structure of Caesalpinnone A was achieved through its total synthesis. This process involves a multi-step chemical synthesis of the target molecule from simple, commercially available starting materials. The physical and spectroscopic data of the synthetic compound are then compared to those of the natural product. An exact match provides definitive proof of the structure.
The total synthesis of Caesalpinnone A has been accomplished and reported, solidifying our understanding of its complex architecture.[3][6][7] A key feature of the synthesis is the construction of the 2,4-trans-diaryl flavonoid skeleton and the formation of the characteristic bridged ketal.[3]
Other Bioactive Compounds from Caesalpinia
The Caesalpinia genus is a prolific source of other classes of natural products, notably the cassane-type diterpenoids such as neocaesalpins and caesalpinins.[6][8] The structure elucidation of these compounds follows a similar path of isolation and spectroscopic analysis.
Table 2: Representative Data for Cassane-Type Diterpenoids
| Compound Class | Key Structural Features | Spectroscopic Signatures |
| Neocaesalpins | Often possess an α,β-butenolide hemiacetal ring.[6] | Characteristic signals in ¹H and ¹³C NMR for the butenolide moiety. |
| Caesalpinins | Furanocassane-type diterpenes.[1] | NMR and MS data consistent with a furan-containing diterpenoid skeleton. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound.
-
Ionization: The sample is ionized using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, allowing for the determination of the molecular formula.
Conclusion
The structure elucidation of complex natural products from the Caesalpinia genus, such as Caesalpinnone A, is a multifaceted process that relies on the synergistic application of modern spectroscopic techniques and, ultimately, confirmation through total synthesis. These endeavors not only provide a deeper understanding of the chemical diversity of the natural world but also pave the way for the development of new therapeutic agents.
References
- 1. Constituents of Caesalpinia crista from Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The isolation and structure elucidation of new cassane diterpene-acids from Caesalpinia crista L. (Fabaceae), and review on the nomenclature of some Caesalpinia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Caesalpinnone A and Caesalpinflavan B: Evolution of a Concise Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmp.ir [jmp.ir]
The Biological Activity of Cassane Diterpenoids from Caesalpinia
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The genus Caesalpinia is a rich source of bioactive natural products, among which the cassane-type diterpenoids are a prominent and characteristic class of compounds. These molecules exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimalarial properties, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of selected cassane diterpenoids, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While the specific compound "Caesalpine A" was not identified in the literature, this guide focuses on representative, well-characterized cassane diterpenoids from the Caesalpinia genus to serve as a valuable resource for the scientific community.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for the biological activities of selected cassane diterpenoids from Caesalpinia species.
Table 1: Anticancer Activity of Cassane Diterpenoids
| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Phanginin R | A2780 (Ovarian) | MTT | 9.9 ± 1.6 | [1][2] |
| HEY (Ovarian) | MTT | 12.2 ± 6.5 | [1][2] | |
| AGS (Gastric) | MTT | 5.3 ± 1.9 | [1][2] | |
| A549 (Lung) | MTT | 12.3 ± 3.1 | [1][2] | |
| Phanginin I | KB (Nasopharynx) | MTT | 12.8 | [1] |
| Phanginin JA | A549 (Lung) | MTT | 16.79 ± 0.83 | [3] |
Table 2: Anti-inflammatory Activity of Cassane Diterpenoids
| Compound | Cell Line | Assay | Concentration | % NO Inhibition | Reference |
| Sucupiranin MN | RAW 264.7 | Griess Assay | 10 µM | Data not specified, but noted as active | [4] |
| Sucupiranin ML | RAW 264.7 | Griess Assay | 10 µM | Data not specified, but noted as active | [4] |
| Sucutinirane C | RAW 264.7 | Griess Assay | 10 µM | Data not specified, but noted as active | [4] |
| Deacetylsucutinirane C | RAW 264.7 | Griess Assay | 10 µM | Data not specified, but noted as active | [4] |
Table 3: Antimalarial/Antiplasmodial Activity of Cassane Diterpenoids
| Compound | Plasmodium falciparum Strain(s) | Assay | IC₅₀ (µM) | Reference |
| Norcaesalpinin E | FCR-3/A2 | Not specified | 0.090 | [5] |
| Caesalpinin K | FCR-3/A2 | Not specified | 0.120 | [5] |
| Norcaesalpinin F | FCR-3/A2 | Not specified | 0.140 | [5] |
| Norcaesalpin D | 3D7 (Chloroquine-sensitive) | pLDH | 0.98 µg/mL | [6][7] |
| Dd2 (Chloroquine-resistant) | pLDH | 1.85 µg/mL | [6][7] | |
| IPC 4912 (Artemisinin-resistant) | pLDH | 2.13 µg/mL | [6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, A2780, HEY, AGS)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., Phanginin R) dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[8]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from Escherichia coli
-
Test compound (e.g., Sucupiranin MN) dissolved in DMSO
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Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and incubate for 24 hours.[9]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.[9]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.[5][10]
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
In Vitro Antimalarial Assay (pLDH Assay)
This assay is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum, by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme.
Materials:
-
Chloroquine-sensitive and -resistant strains of P. falciparum
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Human erythrocytes (O+)
-
Complete RPMI-1640 medium (supplemented with human serum or Albumax)
-
Test compound (e.g., Norcaesalpin D) dissolved in DMSO
-
Malstat reagent
-
NBT/PES solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes in complete RPMI-1640 medium.
-
Prepare serial dilutions of the test compound in 96-well plates.
-
Add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well.[11]
-
Incubate the plates for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the cells by freeze-thawing the plates.
-
Add Malstat reagent and NBT/PES solution to each well to initiate the pLDH enzymatic reaction.
-
Measure the absorbance at 650 nm after a kinetic or endpoint reading.
-
Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to the biological activity of cassane diterpenoids.
Conclusion
The cassane diterpenoids isolated from the Caesalpinia genus represent a class of natural products with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and antimalarial activities, supported by quantitative data, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to explore these promising compounds further. Future studies should focus on elucidating the precise mechanisms of action, conducting in vivo efficacy and safety studies, and exploring structure-activity relationships to optimize the therapeutic potential of this important class of natural products.
References
- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Griess Test [protocols.io]
- 5. Nitric Oxide Griess Assay [bio-protocol.org]
- 6. Anti-plasmodial activity of Norcaesalpin D and extracts of four medicinal plants used traditionally for treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-plasmodial activity of Norcaesalpin D and extracts of four medicinal plants used traditionally for treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Mitrephora sirikitiae Leaf Extract and Isolated Lignans in RAW 264.7 Cells [mdpi.com]
- 11. Antiplasmodial activity and cytotoxicity of plant extracts from the Asteraceae and Rubiaceae families - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Caesalpine Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Caesalpinia encompasses a variety of plant species that have been a cornerstone of traditional medicine across Asia for centuries. Modern scientific inquiry has begun to unravel the molecular mechanisms underlying their therapeutic effects, revealing a wealth of bioactive compounds with potent anti-inflammatory and anticancer properties. This technical guide provides an in-depth exploration of the core mechanisms of action of "Caesalpine" compounds, a term used here to collectively refer to the key bioactive molecules isolated from Caesalpinia species, such as brazilin, brazilein, and sappanchalcone. We will delve into the signaling pathways they modulate, present quantitative data from key studies, and provide detailed experimental protocols to facilitate further research and drug development.
Quantitative Data on Bioactivity
The cytotoxic and anti-inflammatory effects of Caesalpine compounds and extracts have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative measures, offering a comparative look at their potency across various cell lines and assays.
Table 1: Anticancer Activity (IC50 Values)
| Compound/Extract | Cancer Cell Line | IC50 Value | Duration of Treatment | Reference |
| Brazilin | WiDr (Colon Cancer) | 41 µM | 24 hours | [1] |
| Brazilein | WiDr (Colon Cancer) | 52 µM | 24 hours | [1] |
| Brazilin | MDA-MB-231 (Breast Cancer) | ~20 µM | 48 hours | [2] |
| Brazilin | MCF7 (Breast Cancer) | ~40 µM | 48 hours | [2] |
| C. sappan Ethanolic Extract | HCT 116 (Colorectal Cancer) | 30 µg/mL (induced significant apoptosis) | 48 hours | [3] |
| C. sappan Ethanolic Extract | COLO 205 (Colorectal Cancer) | 30 µg/mL (induced significant apoptosis) | 48 hours | [3] |
| C. pulcherrima Ethyl Acetate Fraction | MCF-7 (Breast Cancer) | <10 µg/mL (GI50) | Not Specified | [4] |
| Mimosol D (C. mimosoides) | RAW264.7 (Macrophage-like) | 3 µM (NO inhibition) | Not Specified | [5] |
| Mimosol D (C. mimosoides) | RAW264.7 (Macrophage-like) | 6.5 µM (TNF-α inhibition) | Not Specified | [5] |
Table 2: Anti-Inflammatory Activity
| Compound/Extract | Cell Line | Parameter Measured | Inhibition | Concentration/Dose | Reference |
| C. sappan Ethanolic Extract | RAW264.7 | Nitric Oxide (NO) Production | >70% | Not Specified | [5] |
| C. sappan Ethanolic Extract | RAW264.7 | COX-2 Expression | >70% | Not Specified | [5] |
| Brazilin | LPS-stimulated RAW264.7 | Nitric Oxide (NO) Production | Significant | Not Specified | [6] |
| Brazilin | LPS-stimulated RAW264.7 | PGE2 Production | Significant | Not Specified | [6] |
| Brazilin | LPS-stimulated RAW264.7 | TNF-α Production | Significant | Not Specified | [6] |
| C. ferrea Aqueous Extract | Rat Paw Edema Model | Edema | Significant | 300 mg/kg | [5] |
| C. bonducella Seed Oil | Rat Paw Edema Model | Edema | Significant | 400 mg/kg | [5] |
Table 3: Induction of Apoptosis
| Compound/Extract | Cell Line | Apoptosis Induction | Treatment Conditions | Reference |
| C. sappan Ethanolic Extract | HCT 116 | Dose- and time-dependent increase | 10-30 µg/mL for 24-48h | [3] |
| C. sappan Ethanolic Extract | COLO 205 | Dose- and time-dependent increase | 10-30 µg/mL for 24-48h | [3] |
| C. pulcherrima Ethyl Acetate Fraction | MCF-7 | 47.85% necroptosis | 200 µg/mL for 24h | [4] |
| C. sappan Extract | K562 (Leukemia) | Sub-G1 peak of 58.6% | 25 µg/mL for 24h | [7] |
| Brazilin & Cisplatin Combination | WiDr | Synergistic increase in apoptosis | ½ IC50 concentrations | [1] |
Core Signaling Pathways Modulated by Caesalpine Compounds
Caesalpine bioactives exert their effects by modulating key signaling pathways involved in inflammation and cancer progression. The primary pathways affected are the NF-κB, MAPK, and STAT3 pathways, often leading to the induction of apoptosis.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of inflammatory and anti-apoptotic genes. Caesalpine compounds, including brazilin and sappanchalcone, have been shown to inhibit this pathway.[6]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transmitting extracellular signals to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Caesalpine compounds have been shown to modulate these pathways, often leading to the activation of pro-apoptotic signals.[6]
Induction of Apoptosis
A key anticancer mechanism of Caesalpine compounds is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (like caspase-9 and caspase-3) that execute cell death. Some compounds also induce apoptosis through p53-dependent mechanisms.
References
- 1. Two Active Compounds from Caesalpinia sappan L. in Combination with Cisplatin Synergistically Induce Apoptosis and Cell Cycle Arrest on WiDr Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. phcog.com [phcog.com]
- 5. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Induced by Caesalpinia Sappan L.Extract in Leukemia Cell Line K562 | Semantic Scholar [semanticscholar.org]
The Biosynthesis of Cassane Diterpenoids: A Technical Guide Focused on a Representative Analogue, α-Caesalpin
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the proposed biosynthetic pathway of cassane-type diterpenoids, a significant class of natural products primarily isolated from the plant genus Caesalpinia. Due to the ambiguity surrounding the specific compound "Caesalpine A" in readily available scientific literature, this document focuses on a representative and structurally elucidated cassane diterpenoid, α-caesalpin, to illustrate the core biosynthetic principles. This guide outlines the hypothetical enzymatic steps from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), to the intricate cassane skeleton and subsequent functional modifications. Detailed descriptions of the key enzyme families, plausible intermediates, and proposed reaction mechanisms are provided. Furthermore, this guide includes a summary of potential quantitative data relevant to diterpenoid biosynthesis and outlines established experimental protocols for the elucidation of such pathways. Visual diagrams generated using Graphviz are provided to illustrate the proposed biosynthetic pathway and a general experimental workflow.
Introduction to Cassane Diterpenoids
Cassane diterpenoids are a diverse group of natural products characterized by a distinctive tricyclic carbon skeleton.[1] These compounds are predominantly found in various species of the Caesalpinia genus and have garnered significant interest from the scientific community due to their wide range of biological activities, including anti-inflammatory, antimalarial, antitumor, and antiviral properties.[1] The biosynthesis of these complex molecules is a multi-step process involving cyclization and extensive oxidative modifications of a common diterpene precursor. Understanding this pathway is crucial for the potential biotechnological production of these valuable compounds for therapeutic applications.
The Proposed Biosynthetic Pathway of α-Caesalpin
The biosynthesis of α-caesalpin, a representative cassane diterpenoid, is hypothesized to originate from the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into two main stages: the formation of the core cassane skeleton and the subsequent tailoring or decoration of this scaffold.
Stage 1: Formation of the Cassane Skeleton
The initial steps of the pathway involve the cyclization of the linear GGPP molecule to form a pimarane-type intermediate, which then undergoes a characteristic rearrangement to yield the cassane skeleton.
-
From GGPP to (+)-Copalyl Diphosphate: The biosynthesis is initiated by a diterpene synthase, which catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).
-
Formation of the Pimarane Cation: The (+)-CPP intermediate is then further cyclized by a second type of diterpene synthase, a kaurene synthase-like (KSL) enzyme, to generate a pimarane-type carbocation.
-
Rearrangement to the Cassane Skeleton: The defining step in the formation of the cassane scaffold is a Wagner-Meerwein rearrangement. Specifically, it is proposed that the methyl group at C-13 of the pimarane cation migrates to C-14, resulting in the characteristic cassane carbocation. Subsequent deprotonation would yield the stable, unfunctionalized cassane backbone.
Stage 2: Tailoring of the Cassane Skeleton to form α-Caesalpin
Following the formation of the cassane skeleton, a series of oxidative and other modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other transferases, are required to produce the final structure of α-caesalpin. Based on the structure of α-caesalpin, the following tailoring steps are proposed:
-
Hydroxylations: Multiple hydroxylation events are necessary at various positions on the cassane backbone. These reactions are typically catalyzed by CYP450 enzymes, which are known to be heavily involved in the structural diversification of terpenoids.
-
Formation of the Furan Ring: A key feature of many cassane diterpenoids, including the broader class to which α-caesalpin belongs, is a fused furan or butenolide ring. The formation of this ring is likely initiated by hydroxylation, followed by further oxidation and cyclization steps.
-
Acylations: The structure of α-caesalpin contains acetyl groups. These are likely added by acetyltransferases, which utilize acetyl-CoA as a donor molecule to acylate hydroxyl groups on the cassane scaffold.
The following diagram illustrates the proposed biosynthetic pathway from GGPP to α-caesalpin.
Caption: Proposed biosynthetic pathway of α-caesalpin.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics or precursor flux analysis, for the biosynthesis of α-caesalpin or other closely related cassane diterpenoids in the published literature. However, general quantitative parameters for enzymes involved in terpenoid biosynthesis in plants can be considered as a reference.
| Parameter | Typical Range for Terpene Synthases | Typical Range for CYP450s | Notes |
| Km (Substrate) | 1 - 50 µM | 0.5 - 100 µM | Varies significantly with the specific enzyme and substrate. |
| kcat | 0.01 - 10 s-1 | 0.1 - 50 s-1 | Represents the turnover number of the enzyme. |
| Vmax | Highly variable | Highly variable | Dependent on enzyme concentration and assay conditions. |
| Optimal pH | 6.5 - 8.0 | 7.0 - 8.0 | Can be influenced by the subcellular localization of the enzyme. |
| Optimal Temperature | 25 - 35 °C | 20 - 40 °C | Plant enzymes are generally active at ambient temperatures. |
Table 1: General quantitative parameters for key enzyme families in terpenoid biosynthesis. Data are generalized from various studies on plant terpenoid biosynthesis and are intended for illustrative purposes only.
Experimental Protocols for Pathway Elucidation
The elucidation of a biosynthetic pathway, such as that for α-caesalpin, typically involves a combination of genetic, biochemical, and analytical techniques. The following outlines key experimental protocols that would be employed.
Identification of Candidate Genes
-
Transcriptome Analysis: RNA sequencing (RNA-Seq) of tissues from a Caesalpinia species known to produce α-caesalpin would be performed. Tissues with high and low production of the compound would be compared to identify differentially expressed genes. Candidate genes, particularly those annotated as terpene synthases and CYP450s, would be selected.
-
Gene Cloning: Full-length cDNAs of candidate genes would be amplified from a cDNA library using PCR and cloned into expression vectors.
In Vitro and In Vivo Functional Characterization
-
Heterologous Expression: Candidate genes would be expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.
-
Enzyme Assays:
-
Terpene Synthases: Recombinant enzymes would be purified and incubated with GGPP. The reaction products would be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene products.
-
CYP450s: Microsomal fractions from yeast expressing a candidate CYP450 and a corresponding CPR (cytochrome P450 reductase) would be incubated with the product of the terpene synthase and NADPH. The reaction products would be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify oxidized intermediates.
-
-
Transient Expression in Nicotiana benthamiana: A powerful in vivo method involves the transient co-expression of multiple candidate genes in the leaves of N. benthamiana. The pathway is reconstructed step-by-step, and the production of intermediates and the final product is monitored by LC-MS.
The following diagram provides a general workflow for the elucidation of a plant terpenoid biosynthetic pathway.
Caption: General experimental workflow for pathway elucidation.
Conclusion
The biosynthesis of α-caesalpin and other cassane diterpenoids represents a fascinating example of the chemical diversification of natural products in plants. While the complete pathway for α-caesalpin has not yet been experimentally validated, the proposed route, based on established principles of terpenoid biosynthesis, provides a solid framework for future research. The elucidation of this pathway through the experimental approaches outlined in this guide will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the sustainable production of these medicinally important compounds through metabolic engineering and synthetic biology.
References
The Solubility Profile of Caesalpin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Caesalpin A and Cassane Diterpenoids
Cassane diterpenoids are a class of natural products characterized by a specific tetracyclic carbon skeleton. These compounds are predominantly found in the plant genus Caesalpinia and have been the subject of extensive phytochemical investigation. Caesalpins A-H represent a series of such compounds isolated from the seeds of Caesalpinia minax.[1][2][3] These molecules have shown promising bioactivities, including significant antiproliferative effects against various cancer cell lines.[1][3] The development of these compounds into viable drug candidates necessitates a thorough understanding of their solubility in various solvent systems to enable formulation, delivery, and toxicological studies.
Solubility Profile of Caesalpin A
Currently, specific quantitative solubility data for Caesalpin A (e.g., in mg/mL or mol/L) in various solvents has not been published. However, a qualitative solubility profile can be inferred from the solvents used in its extraction and purification processes.
Table 1: Qualitative Solubility of Caesalpin A and Related Cassane Diterpenoids
| Solvent Class | Solvent Examples | Solubility Inference | Rationale/Evidence |
| Non-polar | Hexane, Petroleum Ether | Likely Low to Moderate | Used as initial solvents in fractional extraction to remove highly non-polar constituents, suggesting cassanes are less soluble. |
| Medium Polarity | Ethyl Acetate, Dichloromethane | Good Solubility | Caesalpin A and related compounds are consistently extracted into the ethyl acetate fraction during solvent partitioning.[1][2][3] |
| Polar Aprotic | Acetone | Likely Good Solubility | Often used in chromatographic separations of cassane diterpenoids. |
| Polar Protic | Ethanol, Methanol | Moderate to Good Solubility | Typically used for the initial crude extraction from plant material, indicating they can dissolve a broad range of compounds including cassanes. |
| Aqueous | Water | Very Low Solubility | The extraction processes involve partitioning from an aqueous suspension into organic solvents, indicating poor water solubility. |
Experimental Protocols
General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This widely accepted method is recommended for determining the equilibrium solubility of Caesalpin A once a purified sample is available.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of solid, purified Caesalpin A is added to a known volume of the selected solvent in a sealed glass vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to obtain a clear, saturated solution.
-
Quantification: The concentration of Caesalpin A in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of Caesalpin A is used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or molarity (mol/L) at the specified temperature.
Workflow for Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility.
Typical Extraction and Isolation Protocol for Cassane Diterpenoids
The following is a generalized procedure based on the successful isolation of Caesalpins A-H and other related diterpenoids from Caesalpinia seeds. This process provides strong clues about the solubility profile of these compounds.
Methodology:
-
Initial Extraction: The dried and powdered plant material (e.g., seeds of C. minax) is subjected to exhaustive extraction with a polar solvent like 95% ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The cassane diterpenoids, including Caesalpin A, are typically found to concentrate in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to repeated column chromatography.
-
Silica Gel Chromatography: A common stationary phase, with mobile phases consisting of gradients of non-polar to moderately polar solvents (e.g., petroleum ether-acetone or hexane-ethyl acetate).
-
Sephadex LH-20 Chromatography: Often used for further purification, with methanol being a common eluent.
-
-
Final Purification: Final purification is often achieved through preparative or semi-preparative HPLC to yield the pure compounds.
Workflow for Extraction and Isolation
Caption: A typical workflow for extracting cassane diterpenoids.
Biological Activity and Associated Signaling Pathways
Caesalpin A and its analogues have demonstrated significant antiproliferative activity against human cancer cell lines, suggesting interference with key cellular signaling pathways. While the precise mechanisms are still under investigation, many diterpenoids exert their effects through modulation of inflammatory and cell survival pathways. For instance, related compounds have shown inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, a process heavily reliant on the NF-κB signaling pathway.
Hypothesized Signaling Pathway for Anti-inflammatory Action
Caption: A potential mechanism of action for the anti-inflammatory effects.
Conclusion
While quantitative solubility data for Caesalpin A remains to be determined, a strong qualitative profile indicates good solubility in moderately polar organic solvents like ethyl acetate and poor solubility in water. This guide provides standardized protocols for the future determination of its precise solubility and for its extraction from natural sources. The potent biological activities of Caesalpin A, coupled with the insights into its physicochemical properties presented herein, should facilitate its continued investigation as a promising lead compound in drug discovery and development. Further research is warranted to establish a complete physicochemical profile, including pKa, logP, and quantitative solubility, which will be critical for formulation and preclinical development.
References
- 1. Caesalpins A-H, bioactive cassane-type diterpenes from the seeds of Caesalpinia minax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Caesalpins AâH, Bioactive Cassane-Type Diterpenes from the Seeds of Caesalpinia minax - Journal of Natural Products - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
A Comprehensive Review of Caesalpinia Diterpenoids: From Isolation to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Caesalpinia stands as a prolific source of structurally diverse and biologically active diterpenoids, primarily of the cassane and norcassane types. These compounds have garnered significant attention within the scientific community for their promising pharmacological activities, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the current state of research on Caesalpinia diterpenoids, with a focus on their isolation, structural elucidation, and mechanisms of action.
Quantitative Bioactivity Data of Caesalpinia Diterpenoids
The following tables summarize the cytotoxic and anti-inflammatory activities of various diterpenoids isolated from different Caesalpinia species. This data offers a comparative analysis of their potency against various cancer cell lines and inflammatory markers.
Table 1: Cytotoxic Activity of Caesalpinia Diterpenoids
| Compound | Caesalpinia Species | Cancer Cell Line | IC50 (µM) | Reference |
| Phanginin R (Compound 1) | C. sappan | A2780 (Ovarian) | 9.9 ± 1.6 | [1][2] |
| HEY (Ovarian) | 12.2 ± 6.5 | [1][2] | ||
| AGS (Gastric) | 5.3 ± 1.9 | [1][2] | ||
| A549 (Lung) | 12.3 ± 3.1 | [1][2] | ||
| Phanginin JA | C. sappan | A549 (Lung) | 16.79 ± 0.83 | [3][4] |
| 6β-cinnamoyloxy-7β-acetoxyvouacapen-5α-ol | C. crista | HL-60 (Leukemia) | 17.4 | [5] |
| HeLa (Cervical) | 33.4 | [5] | ||
| 6β,7β-dibenzoyloxyvouacapen-5α-ol | C. crista | HL-60 (Leukemia) | 19.8 | [5] |
| HeLa (Cervical) | 33.9 | [5] | ||
| 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol (Compound 3) | C. pulcherrima | MCF-7 (Breast) | 7.02 ± 0.31 | [6] |
| HeLa (Cervical) | - | [6] | ||
| PC-3 (Prostate) | - | [6] | ||
| Pulcherrin A (Compound 4) | C. pulcherrima | MCF-7 (Breast) | 10.15 ± 0.89 | [6] |
| HeLa (Cervical) | - | [6] | ||
| PC-3 (Prostate) | - | [6] | ||
| Pulcherrimin B (Compound 8) | C. pulcherrima | MCF-7 (Breast) | 12.50 ± 1.05 | [6] |
| HeLa (Cervical) | - | [6] | ||
| PC-3 (Prostate) | - | [6] | ||
| Pulcherrimin C (Compound 9) | C. pulcherrima | MCF-7 (Breast) | 9.80 ± 0.76 | [6] |
| HeLa (Cervical) | - | [6] | ||
| PC-3 (Prostate) | - | [6] | ||
| Pulcherrimin E (Compound 10) | C. pulcherrima | MCF-7 (Breast) | 36.49 ± 1.39 | [6] |
| HeLa (Cervical) | - | [6] | ||
| PC-3 (Prostate) | - | [6] | ||
| Caesaldecape A | C. decapetala | KB (Oral) | 9.6 | [7] |
| Pauferrol A | C. ferrea | HL-60 (Leukemia) | 5.2 | [8] |
| Norcaesalpinin I | C. minax | HepG2 (Liver) | 16.4 | [7] |
| Caesalminaxin M | C. minax | K562 (Leukemia) | 18.4 | [7] |
| Du-145 (Prostate) | 35.0 | [7] | ||
| Sucutinirane I | C. minax | MCF-7 (Breast) | 21.4 µg/mL | [7] |
| HepG2 (Liver) | 35.6 µg/mL | [7] |
Table 2: Anti-inflammatory Activity of Caesalpinia Diterpenoids
| Compound | Caesalpinia Species | Assay | IC50 (µM) | Reference |
| Minosol D | C. mimosoides | NO Production (LPS-induced RAW264.7) | 3.0 | [6][9] |
| TNF-α Release (LPS-induced RAW264.7) | 6.5 | [6][9] | ||
| Caesalpulcherrins K-M (Compounds 1-3) & known ones (4-6) | C. pulcherrima | NO Production (LPS-induced RAW264.7) | 6.04 ± 0.34 to 8.92 ± 0.65 | [10] |
| Lactam-type diterpenoids (Compounds 4-6) | C. sinensis | NO Production (LPS-induced RAW264.7) | 8.2 - 11.2 | [11][12] |
| Caesalminaxin O-T (Compound 16) | C. minax | NO Production (LPS-induced RAW264.7) | 17.3 | [10] |
| Pulcherrimin B (Compound 8) | C. pulcherrima | ROS Generation (human whole blood phagocytes) | 15.30 ± 1.10 | [6] |
| Pulcherrimin D (Compound 13) | C. pulcherrima | ROS Generation (human whole blood phagocytes) | 8.00 ± 0.80 | [6] |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this review, providing a practical guide for researchers in the field.
Isolation and Purification of Cassane Diterpenoids from Caesalpinia Seeds
The following is a generalized protocol for the isolation and purification of cassane diterpenoids, which can be adapted based on the specific Caesalpinia species and target compounds.
Caption: General workflow for the isolation and purification of cassane diterpenoids.
1. Plant Material and Extraction:
-
Air-dry the seeds of the selected Caesalpinia species at room temperature and grind them into a coarse powder.
-
Macerate the powdered seeds with 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking. Repeat the extraction process three times.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in distilled water and perform successive liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, chloroform, ethyl acetate, and n-butanol.
-
The majority of cassane diterpenoids are typically found in the chloroform and ethyl acetate fractions.
3. Chromatographic Purification:
-
Subject the chloroform (or ethyl acetate) fraction to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the polarity.
-
Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with vanillin-sulfuric acid reagent followed by heating.
-
Pool the fractions showing similar TLC profiles.
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.
-
Isolate the individual compounds by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a suitable mobile phase, typically a mixture of methanol and water or acetonitrile and water.
Structure Elucidation by Spectroscopic Methods
The structures of the isolated diterpenoids are elucidated using a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of diterpenoids using spectroscopic methods.
1. Mass Spectrometry (MS):
-
Obtain the high-resolution electrospray ionization mass spectrum (HRESIMS) to determine the accurate mass and molecular formula of the compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Acquire the following NMR spectra on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz):
-
¹H NMR: Provides information about the number and types of protons.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Determine the number of carbon atoms and distinguish between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Establishes the spin-spin coupling network between adjacent protons, helping to identify structural fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting the structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry of the molecule.
-
3. Data Analysis:
-
Integrate the data from all spectroscopic experiments to assemble the planar structure and deduce the relative stereochemistry of the diterpenoid.
-
Compare the spectral data with those of known compounds reported in the literature to identify known diterpenoids or to aid in the structure elucidation of new ones.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
1. Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of the test compound in the culture medium.
-
After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48 or 72 hours.
3. MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
2. Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a control group with cells only, a group with LPS only, and a positive control group (e.g., L-NAME).
3. Incubation:
-
Incubate the plate for 24 hours.
4. Measurement of Nitrite Concentration:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
5. Data Analysis:
-
Calculate the nitrite concentration in each sample using a standard curve prepared with sodium nitrite.
-
Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-only control.
-
Calculate the IC₅₀ value.
Signaling Pathways of Caesalpinia Diterpenoids
Several cassane diterpenoids from Caesalpinia species have been shown to induce apoptosis in cancer cells through multiple signaling pathways. A common mechanism involves the induction of oxidative stress and the modulation of key apoptotic regulators.
Intrinsic Apoptosis Pathway Induced by Cassane Diterpenoids
Many cassane diterpenoids trigger the intrinsic or mitochondrial pathway of apoptosis. This process is often initiated by an increase in intracellular reactive oxygen species (ROS).
Caption: Intrinsic apoptosis pathway activated by Caesalpinia diterpenoids.
This pathway is characterized by the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of the Bcl-2 family of proteins.[2][13] An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol.[2][13] Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, leading to the cleavage of key cellular substrates like PARP and ultimately resulting in apoptotic cell death.[13]
ROS/AMPK/mTORC1 Signaling Pathway
Recent studies have also implicated the ROS/AMPK/mTORC1 pathway in the anticancer activity of some cassane diterpenoids.
Caption: ROS/AMPK/mTORC1 pathway modulated by Caesalpinia diterpenoids.
In this pathway, the accumulation of ROS leads to the activation of AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation. The modulation of mTORC1 activity and the subsequent phosphorylation of ULK1 can trigger autophagy, a cellular self-degradation process that can also lead to cell death in cancer cells.
Conclusion
Diterpenoids from the Caesalpinia genus represent a rich and promising source for the discovery of novel therapeutic agents. Their diverse chemical structures and potent biological activities, particularly their cytotoxic and anti-inflammatory effects, make them attractive candidates for further preclinical and clinical development. The detailed experimental protocols and an understanding of the underlying molecular mechanisms provided in this guide are intended to facilitate future research in this exciting field, ultimately paving the way for the development of new and effective treatments for cancer and inflammatory disorders. Further investigations into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds are warranted.
References
- 1. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jmp.ir [jmp.ir]
- 8. researchgate.net [researchgate.net]
- 9. Potential anti-inflammatory diterpenoids from the roots of Caesalpinia mimosoides Lamk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caesalminaxins O-T, cassane diterpenoids from the seeds of Caesalpinia minax and their anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Cassane Diterpenoids from Caesalpinia Species
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The genus Caesalpinia comprises a diverse group of flowering plants in the pea family, Fabaceae, distributed throughout tropical and subtropical regions.[1][2] These plants are a rich source of a variety of bioactive secondary metabolites, with cassane-type diterpenoids being one of the most prominent and characteristic classes of compounds.[3] While a specific compound denoted as "Caesalpine A" is not prominently described in the available scientific literature, numerous cassane diterpenoids with prefixes such as "Caesalpinin" and "Caesalsappanin" have been isolated and characterized from various Caesalpinia species.[4][5] This document provides a generalized protocol for the extraction and isolation of these cassane diterpenoids, which possess a wide range of pharmacological activities including anti-inflammatory, anticancer, antimalarial, and antiviral effects.[3][6][7]
These application notes will detail a representative methodology for the extraction and purification of cassane diterpenoids from Caesalpinia species, with a focus on techniques described in peer-reviewed studies. The provided protocols are intended to serve as a foundational guide for researchers.
Data Presentation
Table 1: Summary of Extraction Parameters for Cassane Diterpenoids from Various Caesalpinia Species
| Caesalpinia Species | Plant Part | Extraction Solvent | Reported Compounds | Reference |
| C. sappan | Seeds | Methanol | Caesalsappanin R, Caesalsappanin S | [4] |
| C. sappan | Seeds | 95% Ethanol | Caesalpinin JF, Caesanine C, Tomocinol B | [8] |
| C. bonduc | Seeds | Not specified | 6α-hydroxycaesalpinin P, 14-epi-caesalpinin E1, etc. | [5] |
| C. decapetala | Roots | Not specified | 3β-hydroxyphanginin H, 3β-acetoxyphanginin H, etc. | [9] |
| C. decapetala | Not specified | Not specified | Three new and ten known diterpenoids | [10] |
| C. sappan | Seed Kernels | Not specified | Tomocins A-H | [11] |
Table 2: Reported Biological Activities and IC50 Values of Selected Cassane Diterpenoids
| Compound | Biological Activity | Cell Line/Assay | IC50 Value | Reference |
| Norcaesalpinin E | Antimalarial | Plasmodium falciparum (FCR – 3/A2 clone) | 0.090 µM | [6] |
| Caesalpinin K | Antimalarial | Plasmodium falciparum | 120 nM | [6] |
| Norcaesalpinin F | Antimalarial | Plasmodium falciparum | 140 nM | [6] |
| 3β-hydroxyphanginin H | Anticancer | SW1990 (pancreatic) | 2.9 - 8.9 µM | [9] |
| 7β-hydroxyphanginin H | Anticancer | SW1990 (pancreatic) | 2.9 - 8.9 µM | [9] |
| 4-epi-3β-hydroxycaesalpinilinn | Anticancer | SW1990 (pancreatic) | 2.9 - 8.9 µM | [9] |
| 20-acetoxytaepeenin D | Anticancer | SW1990 (pancreatic) | 2.9 - 8.9 µM | [9] |
| Phanginin JA | Anticancer | A549 (non-small cell lung cancer) | 16.79±0.83 μM | [12] |
Experimental Protocols
Protocol 1: General Extraction of Cassane Diterpenoids from Caesalpinia Seeds
This protocol is a generalized procedure based on methodologies reported for the extraction of cassane diterpenoids from the seeds of Caesalpinia sappan and Caesalpinia bonduc.[4][5][8]
1. Plant Material Preparation: a. Obtain dried seeds of the desired Caesalpinia species. b. Grind the seeds into a coarse powder using a mechanical grinder.
2. Extraction: a. Macerate the powdered seeds in 95% ethanol or methanol at a solid-to-solvent ratio of 1:10 (w/v). b. Perform the extraction at room temperature for 72 hours with occasional agitation, or under reflux for 2-3 hours. c. Repeat the extraction process three times to ensure exhaustive extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. b. Concentrate each fraction to dryness using a rotary evaporator.
4. Isolation and Purification: a. Subject the ethyl acetate fraction, which is often rich in diterpenoids, to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles. d. Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol. e. Final purification of individual compounds can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
Protocol 2: Bioassay-Guided Isolation of Cytotoxic Flavonoids from Caesalpinia bonduc
This protocol is based on a bioassay-guided approach to isolate cytotoxic compounds, which can be adapted for the isolation of bioactive cassane diterpenoids.[13]
1. Initial Extraction and Cytotoxicity Screening: a. Prepare methanol extracts of different plant parts (e.g., leaves, stems, seeds, legumes). b. Screen the crude extracts for cytotoxicity against relevant cancer cell lines (e.g., MCF-7, PC-3) using an MTT assay. c. Select the most active extract for further fractionation. For instance, the methanol extract of legumes of C. bonduc has shown inhibitory activity.[13]
2. Fractionation of the Active Extract: a. Fractionate the active methanol extract using solvent-solvent partitioning as described in Protocol 1. b. Evaluate the cytotoxicity of each fraction to identify the most potent fraction (e.g., the ethyl acetate fraction).
3. Chromatographic Isolation of Bioactive Compounds: a. Isolate compounds from the most active fraction using a combination of chromatographic techniques as detailed in Protocol 1 (silica gel chromatography, Sephadex LH-20, and preparative HPLC). b. Monitor the cytotoxic activity of the isolated fractions and purified compounds throughout the isolation process to guide the purification.
4. Structure Elucidation: a. Determine the chemical structures of the isolated pure compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Mandatory Visualization
Caption: Generalized workflow for the extraction and isolation of cassane diterpenoids.
Caption: Putative anti-inflammatory signaling pathway inhibited by cassane diterpenoids.
References
- 1. Caesalpinia - Wikipedia [en.wikipedia.org]
- 2. Caesalpinia | North Carolina Extension Gardener Plant Toolbox [plants.ces.ncsu.edu]
- 3. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cassane-Type Diterpenoids from the Seeds of Caesalpinia bonduc (L.) Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogcommn.org [phcogcommn.org]
- 7. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Diterpenoids of the Cassane Type from Caesalpinia decapetala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of diterpenoids from Caesalpinia decapetala and their anti-TMV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cassane diterpenes from the seed kernels of Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Brazilin from Caesalpinia sappan
A Note on "Caesalpine A": An extensive search of the scientific literature did not yield specific information on a compound named "this compound." It is possible that this is a novel or less-documented compound. Therefore, this document focuses on the isolation and purification of Brazilin , a well-characterized and biologically active homoisoflavonoid from the Caesalpinia genus, specifically Caesalpinia sappan. The methodologies and principles described herein can serve as a valuable guide for the isolation of other bioactive compounds from this genus.
Introduction
Caesalpinia sappan L., a member of the Fabaceae family, is a plant rich in phytochemicals with a history of use in traditional medicine.[1] Among its various constituents, Brazilin (C₁₆H₁₄O₅) is a prominent bioactive compound known for its distinctive red pigment and a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1][2] These attributes make Brazilin a compound of significant interest for researchers, scientists, and drug development professionals. This application note provides detailed protocols for the isolation and purification of Brazilin from the heartwood of C. sappan, along with quantitative data and a summary of its biological activity.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of Brazilin from Caesalpinia sappan as reported in various studies.
Table 1: Extraction Yield from Caesalpinia sappan Heartwood
| Extraction Method | Solvent | Yield (%) | Reference |
| Maceration | Water | 7.01 | [3] |
| Maceration | Ethanol | 3.61 | [3] |
| Not Specified | 95% Ethanol | Not Specified | [4] |
| Not Specified | Methanol | Not Specified | [5] |
Table 2: Brazilin Content and Purity at Different Purification Stages
| Purification Stage | Method | Purity/Content | Reference |
| Crude Ethanol Extract (CSE) | HPLC Analysis | 20.0 ± 0.26% w/w | [6] |
| Brazilin Rich Extract (BRE) | Macroporous Resin Column | 39.9 ± 0.34% w/w | [7] |
| Purified Brazilin | Preparative HPLC | > 98% | [8] |
| Purified Brazilin | HPCCC | 95.6% | [9] |
| Purified Brazilin | Not Specified | 89.79 ± 0.22% | [8] |
Experimental Protocols
Protocol 1: Extraction of Brazilin from Caesalpinia sappan Heartwood
This protocol describes a standard maceration technique for the initial extraction of Brazilin.
Materials:
-
Dried heartwood of Caesalpinia sappan, powdered
-
Methanol (analytical grade)
-
Whatman Grade 42 filter paper
-
Rotary evaporator
Procedure:
-
Weigh the powdered C. sappan heartwood.
-
Place the powder in a suitable container and add methanol to cover the material completely.
-
Allow the mixture to macerate for 24 hours at room temperature with occasional agitation.[5]
-
Filter the mixture through Whatman Grade 42 filter paper to separate the extract from the solid plant material.[5]
-
Repeat the maceration process with the residue two more times to ensure exhaustive extraction.[5]
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude solid extract.[5]
-
Dry the crude extract completely and store it in a desiccator until further use.
Protocol 2: Purification of Brazilin using Column Chromatography
This protocol outlines a general procedure for the purification of Brazilin from the crude extract using column chromatography.
Materials:
-
Crude C. sappan extract
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, hexanes)[8]
-
Glass column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, forming a uniform packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the mobile phase or a suitable solvent.
-
Carefully apply the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).
-
Collect the eluate in fractions of a defined volume.
-
-
Fraction Analysis:
-
Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions containing the purified Brazilin based on the TLC analysis.
-
-
Final Purification:
Protocol 3: One-Step Purification using Macroporous Resin
This protocol describes a simplified method for preparing a Brazilin-rich extract.[10]
Materials:
-
Crude ethanol extract of C. sappan
-
Macroporous resin (e.g., Diaion® HP-20)
-
Ethanol (35% v/v)
-
Glass column
Procedure:
-
Pack a column with the macroporous resin.
-
Dissolve the crude ethanol extract in a suitable solvent and load it onto the column.
-
Wash the column with distilled water to remove impurities.
-
Elute the column with 35% (v/v) ethanol.[10]
-
Collect the eluate, which will be the Brazilin-rich extract.
-
Concentrate the eluate to obtain the solid Brazilin-rich extract. This method has been shown to increase the Brazilin content to approximately 39.9% w/w.[7][10]
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of Brazilin.
Caption: Simplified signaling pathways modulated by Brazilin.
Biological Activity of Brazilin
Brazilin has been shown to exert its biological effects through the modulation of several key signaling pathways. In the context of cancer, Brazilin can induce intrinsic apoptosis in cancer cells.[5] This is achieved by increasing the expression of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][11] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and subsequently caspase-3, culminating in programmed cell death.[1][5]
Furthermore, Brazilin has been reported to interfere with cell proliferation pathways. One such pathway involves Glycogen Synthase Kinase 3 Beta (GSK-3β), β-catenin, and Cyclin D1.[12] By modulating the activity of GSK-3β, Brazilin can influence the stability of β-catenin, a key transcriptional co-activator. Dysregulation of the β-catenin pathway is a hallmark of many cancers, and its downstream target, Cyclin D1, is a crucial regulator of the cell cycle. By impacting this pathway, Brazilin can contribute to the inhibition of cancer cell proliferation.
References
- 1. Brazilin: Biological activities and therapeutic potential in chronic degenerative diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Article review: Brazilin as potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. phcogj.com [phcogj.com]
- 5. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [Preparation of brazilein from Caesalpinia sappan by high performance countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Propionibacterium acnes assay-guided purification of brazilin and preparation of brazilin rich extract from Caesalpinia sappan heartwood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brazilin-biological-activities-and-therapeutic-potential-in-chronic-degenerative-diseases-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Caesalpine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Caesalpine A, a cassane diterpenoid found in plants of the Caesalpinia genus. The described protocol is applicable for the analysis of this compound in plant extracts and purified samples, making it a valuable tool for natural product research, phytochemical analysis, and quality control in drug development. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with photodiode array (PDA) detection.
Introduction
This compound is a member of the cassane-type diterpenoids, a class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] These compounds are characteristic chemical constituents of the Caesalpinia genus.[1][2][3] Accurate and reliable analytical methods are essential for the isolation, identification, and quantification of this compound in complex matrices to support further pharmacological studies and potential therapeutic applications. This document provides a comprehensive protocol for the HPLC analysis of this compound.
Experimental Protocol
Sample Preparation
A representative protocol for the extraction and preparation of samples from Caesalpinia plant material is provided below.
1.1. Extraction:
-
Weigh 10 g of dried and powdered plant material (e.g., seeds, leaves, or bark of Caesalpinia species).
-
Perform sequential extraction with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol. This can be achieved through maceration or soxhlet extraction.
-
For this protocol, a direct methanol extraction is described:
-
Suspend the powdered plant material in 100 mL of methanol.
-
Sonicate for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
1.2. Sample Solution Preparation:
-
Accurately weigh 10 mg of the dried crude methanol extract.
-
Dissolve the extract in 10 mL of HPLC-grade methanol.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Instrumentation and Conditions
The following HPLC system and parameters are recommended for the analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| PDA Detector | Wavelength scan: 200-400 nm. Monitoring wavelength: To be determined from the UV spectrum of this compound (a wavelength around 220 nm is suggested for initial screening of diterpenoids). |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (0.1% Acetic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 25 | 50 | 50 |
| 35 | 10 | 90 |
| 40 | 10 | 90 |
| 41 | 90 | 10 |
| 50 | 90 | 10 |
Experimental Workflow
The overall workflow for the analysis of this compound from plant material is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis of this compound.
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting the results of a method validation study for this compound quantification.
Table 3: Summary of Method Validation Parameters for this compound
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank matrix |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key steps in developing and validating an HPLC method for a natural product like this compound.
Caption: Logical flow for HPLC method development and validation.
Discussion
The presented HPLC method provides a reliable approach for the analysis of this compound. The use of a C18 column is well-established for the separation of moderately polar compounds like diterpenoids.[4] A gradient elution with acetonitrile and acidified water allows for the effective separation of this compound from other components in a complex plant extract. The addition of a small amount of acetic acid to the mobile phase helps to improve peak shape and resolution for acidic compounds.
For quantitative analysis, it is crucial to validate the method according to established guidelines (e.g., ICH). This includes assessing the linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) of the method. A standard curve should be prepared using a certified reference standard of this compound.
Conclusion
This application note provides a detailed protocol and the necessary parameters for the successful HPLC analysis of this compound. The method is suitable for researchers in natural product chemistry, pharmacology, and for professionals involved in the quality control of herbal medicines and related products. The provided workflows and data presentation formats offer a comprehensive guide for the implementation and validation of this analytical method.
References
- 1. Frontiers | Caesalpinbondin A, a Novel Diterpenoid Lactone With an Unprecedented Carbon Skeleton from the Seeds of Caesalpinia bonduc [frontiersin.org]
- 2. Caesalpinbondin A, a Novel Diterpenoid Lactone With an Unprecedented Carbon Skeleton from the Seeds of Caesalpinia bonduc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous identification and analysis of cassane diterpenoids in Caesalpinia minax Hance by high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vitro Assay Protocols for Bioactive Compounds from Caesalpinia Species
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The genus Caesalpinia is a rich source of bioactive compounds with significant therapeutic potential. Extracts from various parts of these plants, including the heartwood, seeds, and pods, have demonstrated a range of pharmacological activities, most notably anti-inflammatory and anticancer effects.[1][2][3] These properties are attributed to a variety of phytochemicals, including flavonoids, diterpenes, and phenolic compounds such as brazilin and sappanone A.[1][2][4][5]
This document provides detailed protocols for key in vitro assays to evaluate the anti-inflammatory and cytotoxic activities of compounds derived from Caesalpinia species. Additionally, it outlines methods for assessing apoptosis and antioxidant potential, and visualizes the key signaling pathways implicated in the action of these compounds. The provided protocols are based on established methodologies reported in the scientific literature for assessing the bioactivity of Caesalpinia extracts and their isolated constituents.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various extracts and compounds isolated from different Caesalpinia species. This data can serve as a benchmark for evaluating new compounds.
Table 1: Anti-inflammatory Activity
| Species/Compound | Assay | Cell Line | Concentration/IC50 | Reference |
| Caesalpinia sappan extract (CSE) | Nitric Oxide (NO) Inhibition | Primary human OA chondrocytes | Dose-dependent inhibition | [6] |
| Caesalpinia sappan extract (CSE) | TNF-α Inhibition | IL-1β-stimulated chondrocytes | Dose-dependent inhibition | [6] |
| Caesalpinia sappan extract (CSE) | IL-1β mRNA Inhibition | IL-1β-stimulated chondrocytes | Dose-dependent inhibition | [6] |
| Brazilin (from C. sappan) | IL-6 and TNF-α Secretion Inhibition | LPS-stimulated macrophages | Significant inhibition | [7] |
| Sappanol (from C. sappan) | IL-6 and TNF-α Secretion Inhibition | LPS-stimulated macrophages | Significant inhibition | [7] |
| C. bonduc stem bark extract | Protein Denaturation Inhibition | Bovine serum albumin | - | [8] |
Table 2: Anticancer and Cytotoxic Activity
| Species/Compound | Assay | Cell Line(s) | IC50 Value | Reference |
| Caesalpinia sappan ethanol extract | Cytotoxicity (MTT) | A549 (lung cancer) | 45.19 ± 1.704 µg/mL | [9][10] |
| Caesalpinia coriaria ethanol extract | Cytotoxicity (MTT) | SiHa (cervical cancer) | < 30 µg/mL (97% cell death) | [11] |
| Caesalpinia bonduc legume methanol extract | Cytotoxicity (MTT) | MCF-7, PC-3 | 483 µg/mL, 337 µg/mL | [12] |
| Various compounds from C. pulcherrima | Cytotoxicity | Multiple cancer cell lines | 7.02 ± 0.31 to 36.49 ± 1.39 µM | [13] |
Experimental Protocols
Anti-inflammatory Assays
This protocol is designed to quantify the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the Caesalpinia compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a standard curve generated with sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
This protocol measures the level of pro-inflammatory cytokines secreted by macrophages or other relevant cell types in response to an inflammatory stimulus.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,000 rpm for 5 minutes to pellet any detached cells.
-
ELISA:
-
Perform an enzyme-linked immunosorbent assay (ELISA) on the collected supernatants for TNF-α and IL-6 using commercially available kits.
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
-
Data Analysis: Generate a standard curve using the provided cytokine standards and determine the concentration of TNF-α and IL-6 in each sample.
Anticancer and Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., A549, MCF-7, SiHa) in the appropriate medium and conditions.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the Caesalpinia compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[12]
Apoptosis Assays
DNA fragmentation is a hallmark of apoptosis. This can be visualized through gel electrophoresis.
Methodology:
-
Cell Culture and Treatment: Culture a cancer cell line (e.g., SiHa) and treat with the Caesalpinia compound at its IC50 concentration for 24-48 hours.[11]
-
DNA Extraction:
-
Harvest the cells and lyse them using a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS).
-
Treat the lysate with RNase A and then Proteinase K to remove RNA and proteins.
-
Precipitate the DNA with isopropanol and wash with 70% ethanol.
-
Resuspend the DNA in TE buffer.
-
-
Gel Electrophoresis:
-
Load the extracted DNA onto a 1.5% agarose gel containing ethidium bromide.
-
Run the gel at 50-100 volts until the dye front has migrated sufficiently.
-
-
Visualization: Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments will be visible in apoptotic cells.[11]
The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the induction of apoptosis. This can be assessed by Western blotting or flow cytometry.[10]
Methodology (Western Blotting):
-
Cell Culture and Treatment: Treat cells with the test compound as described previously.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities and determine the Bax/Bcl-2 ratio. An increase in this ratio indicates the induction of apoptosis.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing anti-inflammatory activity.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Inhibition of pro-inflammatory signaling pathways.
Caption: Induction of apoptosis in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Caesalpinia sappan Linn. and Its Bioactive Compounds on Cardiovascular Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compounds from Caesalpinia sappan with anti-inflammatory properties in macrophages and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.info [ijpsr.info]
- 9. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 10. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Caesalpinia Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts and isolated compounds from the genus Caesalpinia have demonstrated significant potential as anti-cancer agents. These natural products have been shown to induce cell death and inhibit proliferation in various cancer cell lines.[1][2][3] This document provides detailed protocols for assessing the cytotoxic effects of Caesalpinia compounds, such as those from Caesalpinia sappan, using common cell viability assays like MTT and XTT. Additionally, it summarizes quantitative data from relevant studies and illustrates the key signaling pathways involved in the anti-cancer activity of these compounds.
Data Presentation: Cytotoxicity of Caesalpinia Compounds
The following table summarizes the 50% inhibitory concentration (IC50) values of Caesalpinia extracts and their isolated compounds on different cancer cell lines. These values are crucial for determining the potency of the compounds and for designing further experiments.
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Caesalpinia sappan Ethanolic Extract | A549 (Lung Cancer) | MTT | 45.19 ± 1.704 µg/mL | [4] |
| Caesalpinia sappan Extract | T47D (Breast Cancer) | Not Specified | 68.00 µg/mL | [4] |
| Caesalpinia sappan Extract | PANC-1 (Pancreatic Cancer) | Not Specified | 43.6 µg/mL | [4] |
| Caesalpinia sappan Extract | HeLa (Cervical Cancer) | Not Specified | 40.88 µg/mL | [4] |
| Phanginin R (from C. sappan) | A2780 (Ovarian Cancer) | MTT | 9.9 ± 1.6 µM | [2] |
| Phanginin R (from C. sappan) | HEY (Ovarian Cancer) | MTT | 12.2 ± 6.5 µM | [2] |
| Phanginin R (from C. sappan) | AGS (Gastric Cancer) | MTT | 5.3 ± 1.9 µM | [2] |
| Phanginin R (from C. sappan) | A549 (Lung Cancer) | MTT | 12.3 ± 3.1 µM | [2] |
| Brazilin (from C. sappan) | WiDr (Colon Cancer) | MTT | 41 µM | [5] |
| Brazilein (from C. sappan) | WiDr (Colon Cancer) | MTT | 52 µM | [5] |
Experimental Protocols
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.[6][7]
Materials:
-
Caesalpinia extract or isolated compound (e.g., from Caesalpinia sappan)
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Caesalpinia compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[7] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
XTT Assay Protocol
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium-based assay for measuring cell viability. Unlike MTT, the formazan product of XTT is water-soluble, thus eliminating the need for a solubilization step.[9][10]
Materials:
-
Caesalpinia extract or isolated compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Follow the same procedure as for the MTT assay.
-
Compound Treatment: Follow the same procedure as for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (typically a 50:1 ratio).[9]
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450-500 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Visualization of Methodologies and Pathways
To facilitate a clearer understanding of the experimental processes and the molecular mechanisms of Caesalpinia compounds, the following diagrams are provided.
Caption: Workflow for MTT/XTT cell viability assays.
Caption: Apoptosis induction by Caesalpinia compounds.
Mechanism of Action
Compounds derived from Caesalpinia sappan have been shown to induce apoptosis in cancer cells through multiple pathways. One of the key mechanisms involves the upregulation of the tumor suppressor protein p53.[11] Activation of p53 can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis.[2][4] This shift disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction, ATP depletion, and the release of pro-apoptotic factors that activate the caspase cascade, ultimately resulting in programmed cell death.[3][4][12] Furthermore, some studies suggest that these compounds can also induce cell cycle arrest, for instance at the G0/G1 or S phase, further contributing to their anti-proliferative effects.[2][5]
References
- 1. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Active Compounds from Caesalpinia sappan L. in Combination with Cisplatin Synergistically Induce Apoptosis and Cell Cycle Arrest on WiDr Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 10. itwreagents.com [itwreagents.com]
- 11. worldscientific.com [worldscientific.com]
- 12. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies of Caesalpine A Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caesalpine A, a member of the cassane diterpenoid class of natural products isolated from Caesalpinia species, has garnered interest for its potential therapeutic applications. The Caesalpinia genus is a rich source of bioactive compounds, with numerous studies demonstrating the anti-inflammatory and anticancer properties of its extracts and isolated constituents. While direct in vivo efficacy data for this compound is limited in publicly available literature, this document provides a comprehensive guide to conducting animal model studies to evaluate its therapeutic potential. The following protocols and application notes are based on established methodologies for testing related cassane diterpenes and extracts from Caesalpinia species, providing a robust framework for preclinical evaluation.
Data Presentation: Efficacy of Caesalpinia-derived Compounds
Due to the limited specific in vivo data for this compound, the following tables summarize the in vitro efficacy of various cassane diterpenoids isolated from Caesalpinia species to provide context for potential therapeutic concentrations and activities.
Table 1: In Vitro Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia Species
| Compound/Extract | Source Species | Assay | Cell Line | IC50 (µM) | Reference |
| Caesalpulcherrins K-M & known analogues | Caesalpinia pulcherrima | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 6.04 ± 0.34 to 8.92 ± 0.65 | [1] |
| Norcaesalpinin Q, Caesalpinin MR & known analogues | Caesalpinia bonduc | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Inhibition at 50 µM | [2] |
| New cassane diterpenoids | Caesalpinia cucullata | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | >50% inhibition | [3] |
| Lactam-type cassane diterpenoids | Caesalpinia sinensis | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 8.2 - 11.2 | [4] |
Table 2: In Vitro Cytotoxic Activity of Cassane Diterpenoids from Caesalpinia Species
| Compound/Extract | Source Species | Cancer Cell Line | IC50 (µM) | Reference |
| Phanginin R | Caesalpinia sappan | Ovarian (A2780) | 9.9 ± 1.6 | [5] |
| Phanginin R | Caesalpinia sappan | Gastric (AGS) | 5.3 ± 1.9 | [5] |
| Cassane Diterpenoids | Caesalpinia decapetala | Pancreatic (SW1990) | 2.9 - 8.9 | [6] |
| Phanginin JA | Caesalpinia sappan | Non-small cell lung (A549) | 16.79 ± 0.83 | [7] |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the anti-inflammatory and anticancer efficacy of this compound in animal models, adapted from studies on related compounds.
Protocol 1: Carrageenan-Induced Paw Edema Model for Acute Anti-inflammatory Activity
This model is a widely used and reliable method for screening acute anti-inflammatory activity.
1. Animal Model:
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 180-220 g for rats, 20-25 g for mice.
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
2. Materials:
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose or DMSO diluted in saline).
-
Lambda-Carrageenan (1% w/v in sterile saline).
-
Positive control: Indomethacin or Diclofenac sodium (10 mg/kg).
-
Plethysmometer.
3. Experimental Procedure:
-
Fast animals overnight with free access to water before the experiment.
-
Divide animals into the following groups (n=6-8 per group):
-
Vehicle control.
-
This compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).
-
Positive control.
-
-
Administer the respective treatments.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Protocol 2: Xenograft Mouse Model for Anticancer Efficacy
This protocol outlines the use of a tumor xenograft model to assess the in vivo anticancer activity of this compound.
1. Cell Culture and Animal Model:
-
Cell Line: A suitable human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, SW1990 pancreatic cancer) cultured in appropriate media.
-
Species: Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.
-
Acclimatization: As described in Protocol 1.
2. Materials:
-
This compound (formulated for in vivo administration).
-
Positive control: A standard chemotherapeutic agent relevant to the chosen cell line (e.g., cisplatin, doxorubicin).
-
Matrigel (optional, for enhancing tumor take rate).
-
Calipers for tumor measurement.
3. Experimental Procedure:
-
Harvest cancer cells during their logarithmic growth phase and resuspend in sterile PBS or media, with or without Matrigel, to a final concentration of 1-5 x 10^7 cells/mL.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control.
-
This compound (e.g., 10, 25, 50 mg/kg, administered via a clinically relevant route such as oral gavage or intraperitoneal injection, daily or on a specified schedule).
-
Positive control.
-
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diterpenoids of the Cassane Type from Caesalpinia decapetala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
Administering Caesalpinia Extracts in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracts from the genus Caesalpinia have demonstrated a wide range of pharmacological activities in preclinical rodent models, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects. While the specific compound "Caesalpine A" is not extensively characterized in the available scientific literature, numerous studies have investigated the administration and efficacy of various extracts from different parts of Caesalpinia species. This document provides a detailed overview of the application and protocols for administering these extracts in rodent models, based on published research. The methodologies described herein can serve as a valuable resource for designing and conducting in vivo studies to evaluate the therapeutic potential of compounds derived from this genus.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from various studies on the administration of Caesalpinia extracts in rodent models.
Table 1: Anti-inflammatory and Analgesic Effects
| Caesalpinia Species | Extract Type | Rodent Model | Dosage | Administration Route | Key Findings |
| C. pyramidalis | Ethanol extract of inner bark | Mice | 100, 200, 400 mg/kg | Oral (p.o.) | Decreased acetic acid-induced abdominal writhes and formalin-induced paw licking.[1][2] |
| C. pyramidalis | Ethanol extract of inner bark | Rats | 400 mg/kg | Oral (p.o.) | Reduced carrageenan-induced paw edema.[1] |
| C. pulcherrima | Methanolic extract of flowers | Mice | 75, 150, 225 mg/kg | Intraperitoneal (i.p.) | Produced significant analgesic activity in acetic acid-induced writhing and hot plate tests. |
| C. decapetala | 70% aqueous methanolic extract | Mice | 100 mg/kg | Not specified | Exhibited significant analgesic and anti-inflammatory effects.[3] |
| C. bonducella | Ethanolic seed extract | Rats | 100, 200, 400 mg/kg | Not specified | Produced significant anti-inflammatory, antipyretic, and analgesic activities.[4] |
| C. bonducella | Flower extract (CBFE) | Mice and Rats | 30, 100, 300 mg/kg | Oral (p.o.) | Showed significant antinociceptive effect in the inflammatory phase of formalin-induced pain.[5] |
Table 2: Anticancer Effects
| Caesalpinia Species | Extract Type | Rodent Model | Dosage | Administration Route | Key Findings |
| C. bonducella | Methanol extract of leaves | Swiss albino mice with Ehrlich Ascites Carcinoma (EAC) | 50, 100, 200 mg/kg/day for 14 days | Intraperitoneal (i.p.) | Significant decrease in tumor volume, packed cell volume, and viable cell count; prolonged life span.[6][7] |
| C. pulcherrima | Ethanolic leaf extract | BALB/c mice with EAC | 200, 400, 800 mg/kg/day for 14 days | Oral (p.o.) | Exhibited significant antioxidant and anticancer activity.[8] |
| C. sappan | Ethanolic extract (CSE) | MC38 CRC-bearing mice | Not specified | Not specified | Significantly suppressed tumor growth.[9] |
Table 3: Neuroprotective and Other CNS Effects
| Caesalpinia Species | Extract Type | Rodent Model | Dosage | Administration Route | Key Findings |
| C. crista | Methanolic extract (MECC) | Rats with aluminum-induced neurodegeneration | Not specified | Co-administered with aluminum | Ameliorated cognitive impairment, AChE hyperactivity, and oxidative stress.[10] |
| C. ferrea | Galactomannan from endosperm (Cf-GM) | Male Swiss mice (25-35 g) | 1-27 mg/kg | Intraperitoneal (i.p.) | Exhibited protective effects in a pentylenetetrazole-induced seizure model.[11] |
| C. pulcherrima | Ethanolic leaf extract | Swiss male albino mice (unstressed and stressed) | 100, 200, 400 mg/kg/day for 21 days | Oral (p.o.) | Showed significant antidepressant-like activity.[12] |
| C. sappan | Hydroalcoholic extract (HAECS) | Rats with aluminum chloride-induced neurotoxicity | 200, 400 mg/kg | Oral (p.o.) | Possesses significant neuroprotective activity.[13] |
Experimental Protocols
Preparation of Caesalpinia Extracts
The preparation of extracts is a critical first step for in vivo administration. While specific methodologies vary, a general protocol for an ethanolic extract is as follows:
-
Collection and Identification: Collect the desired plant part (e.g., leaves, seeds, bark) and have it botanically authenticated.
-
Drying and Pulverization: Air-dry the plant material in the shade and then grind it into a coarse powder using a mechanical grinder.
-
Extraction:
-
Macerate the powdered material in a suitable solvent (e.g., 70% ethanol) for a specified period (typically 24-72 hours) at room temperature with occasional stirring.
-
Alternatively, use a Soxhlet apparatus for continuous extraction.
-
-
Filtration and Concentration: Filter the extract through a fine cloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a semi-solid mass.
-
Drying: Lyophilize or oven-dry the concentrated extract at a low temperature to obtain a solid powder.
-
Storage: Store the dried extract in an airtight, light-resistant container at 4°C.
Administration of Extracts to Rodent Models
Vehicle Selection: The choice of vehicle for suspending or dissolving the extract is crucial for ensuring bioavailability and minimizing toxicity. Common vehicles include:
-
Distilled water
-
Saline (0.9% NaCl)
-
Tween 80 (e.g., 1% in water or saline)
-
Gum acacia (e.g., 2% in water)
Routes of Administration:
-
Oral (p.o.): This is a common and less invasive route.
-
Gavage: Oral gavage ensures precise dosing. Use a stainless steel or flexible plastic gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats). The volume should not exceed 10 ml/kg for mice and 5 ml/kg for rats in a single dose.
-
-
Intraperitoneal (i.p.): This route allows for rapid absorption.
-
Inject into the lower abdominal quadrant, taking care to avoid the bladder and cecum. Use a 23-25 gauge needle. The volume should generally not exceed 10 ml/kg for mice and rats.
-
General Procedure for an In Vivo Study (Example: Anti-inflammatory Model):
-
Animal Acclimatization: Acclimate animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week before the experiment, with free access to standard pellet diet and water.
-
Grouping: Randomly divide the animals into groups (e.g., n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Caesalpinia extract at different doses (e.g., 100, 200, 400 mg/kg)
-
-
Extract Administration: Administer the vehicle, positive control, or extract via the chosen route (e.g., oral gavage) one hour before inducing inflammation.
-
Induction of Inflammation (Carrageenan-induced paw edema model):
-
Inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Signaling Pathways and Visualizations
Extracts from Caesalpinia species have been shown to modulate several key signaling pathways involved in inflammation, cancer, and neuroprotection.
NF-κB Signaling Pathway in Inflammation
Many Caesalpinia extracts exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Caesalpinia extracts.
STAT3 and AKT Signaling Pathways in Cancer
In cancer models, Caesalpinia extracts have been shown to interfere with pro-survival signaling pathways such as STAT3 and AKT.
Caption: Inhibition of STAT3 and AKT signaling by Caesalpinia extracts in cancer.
Experimental Workflow for In Vivo Anticancer Study
The following diagram illustrates a typical workflow for evaluating the anticancer effects of Caesalpinia extracts in a rodent xenograft model.
Caption: Workflow for an in vivo anticancer efficacy study.
References
- 1. Antinociceptive and anti-inflammatory effects of Caesalpinia pyramidalis in rodents – ScienceOpen [scienceopen.com]
- 2. Neuroprotective effects of Caesalpinia bonducella seeds in rats. [wisdomlib.org]
- 3. Analgesic, anti-inflammatory and anti-pyretic activities of Caesalpinia decapetala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anti-inflammatory, analgesic and antipyretic activities of a medicinal plant, Caesalpinia bonducella F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Evaluation of Caesalpinia pulcherrima Leaf Extract for Anticancer Activity against Ehrlich Ascites Carcinoma Bearing Mice | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple pharmacological activities of Caesalpinia crista against aluminium-induced neurodegeneration in rats: Relevance for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. ijarst.com [ijarst.com]
Application Notes and Protocols for Cancer Cell Line Screening of Compounds from Caesalpinia Genus
Disclaimer: No specific experimental data was found for the compound "Caesalpine A" in the context of cancer cell line screening. The following application notes and protocols are based on published research on various extracts and other bioactive compounds isolated from the Caesalpinia genus, such as Caesalpinia sappan, Caesalpinia coriaria, and Caesalpinia bonduc. These are intended to serve as a general guideline for researchers, scientists, and drug development professionals interested in screening similar natural products.
Introduction
Extracts and purified compounds from the Caesalpinia genus have demonstrated significant potential as anticancer agents.[1] These natural products have been shown to inhibit the proliferation of a variety of cancer cell lines through mechanisms including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][4] This document provides an overview of the cytotoxic effects of these compounds on different cancer cell lines, detailed protocols for key experimental assays, and visual representations of the underlying cellular mechanisms and experimental workflows.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of various extracts and compounds from the Caesalpinia genus against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Caesalpinia Extracts against Various Cancer Cell Lines
| Extract/Compound | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Caesalpinia sappan Ethanolic Extract | A549 | Lung Carcinoma | 45.19 ± 1.704 µg/mL | [5] |
| Brazilin (from C. sappan) | A549 | Lung Carcinoma | 43 µg/mL | [6] |
| Caesalpinia bonduc Methanol Extract | MCF-7 | Breast Adenocarcinoma | 19 ± 1.4 µg/mL | [4] |
| Caesalpinia sappan Methanol Extract | MCF-7 | Breast Adenocarcinoma | 48 µg/mL | [7] |
| Caesalpinia coriaria Ethanolic Extract | SiHa | Cervical Cancer | < 30 µg/mL (97% cell death at 30 µg/mL) | [8] |
Table 2: Effects of Caesalpinia Compounds on Apoptosis and Cell Cycle
| Extract/Compound | Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Caesalpinia sappan Ethanolic Extract | A549 | Induction of apoptosis | G0/G1 phase arrest | [5][9] |
| Brazilin (from C. sappan) | A549 | Induction of early and late apoptosis | Not specified | [6] |
| Phenolic Compounds (from C. coriaria) | Hep3B, PC3, CaSki | Induction of apoptosis | S and G2/M phase arrest | [3][10] |
| Caesalpinia sappan Extract | MDA-MB-231 & BCSCs | Induction of apoptosis | Not specified | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular pathways affected by the test compound.
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, AKT, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Visualizations
The following diagrams illustrate the experimental workflows and a generalized signaling pathway potentially modulated by compounds from the Caesalpinia genus.
Caption: Experimental workflow for screening Caesalpinia compounds.
Caption: Generalized signaling pathways affected by Caesalpinia compounds.
Conclusion
The available literature strongly suggests that extracts and compounds derived from the Caesalpinia genus possess significant anticancer properties.[12] These effects are mediated through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][13] The provided protocols offer a robust framework for screening novel compounds from this genus and elucidating their mechanisms of action. Further research is warranted to isolate and characterize more of these bioactive molecules, including a specific investigation into "this compound," to fully understand their therapeutic potential in oncology.
References
- 1. Frontiers | Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry [frontiersin.org]
- 2. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic Compounds Isolated from Caesalpinia coriaria Induce S and G2/M Phase Cell Cycle Arrest Differentially and Trigger Cell Death by Interfering with Microtubule Dynamics in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annalsofplantsciences.com [annalsofplantsciences.com]
- 5. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 6. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. connectjournals.com [connectjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenolic Compounds Isolated from Caesalpinia coriaria Induce S and G2/M Phase Cell Cycle Arrest Differentially and Trigger Cell Death by Interfering with Microtubule Dynamics in Cancer Cell Lines [mdpi.com]
- 11. Caesalpinia sappan reduces the stemness of breast cancer stem cells involving the elevation of intracellular reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Caesalpine A Anti-inflammatory Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caesalpine A, a cassane diterpenoid isolated from Caesalpinia species, belongs to a class of natural products that have demonstrated significant anti-inflammatory properties. This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound in vitro. The primary focus is on assays that quantify the inhibition of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Additionally, the involvement of the NF-κB and MAPK signaling pathways, common targets for anti-inflammatory compounds, is discussed and visualized.
Data Presentation
The following tables summarize the inhibitory activities of cassane-type diterpenoids, structurally similar to this compound, on the production of various pro-inflammatory mediators. This data provides a reference for the expected potency of this compound.
Table 1: Inhibitory Concentration (IC50) of Cassane Diterpenoids on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound Class | Source Organism | IC50 (µM) for NO Inhibition | Reference |
| Cassane Diterpenoids | Caesalpinia pulcherrima | 6.04 ± 0.34 to 8.92 ± 0.65 | [1] |
| Cassane Diterpenoid | Caesalpinia mimosoides | 3.0 | [2] |
| Cassane Diterpenoid | Caesalpinia minax | 17.3 | [3] |
| Cassane Diterpenoids | Caesalpinia sinensis | 8.2 to 11.2 | [4] |
Table 2: Inhibitory Concentration (IC50) of a Cassane Diterpenoid on Tumor Necrosis Factor-alpha (TNF-α) Release in LPS-Stimulated RAW 264.7 Macrophages
| Compound Class | Source Organism | IC50 (µM) for TNF-α Inhibition | Reference |
| Cassane Diterpenoid | Caesalpinia mimosoides | 6.5 | [2] |
Experimental Protocols
The following are detailed protocols for assessing the anti-inflammatory activity of this compound in a cell-based model.
Cell Culture and Maintenance of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
General Experimental Workflow for Anti-inflammatory Assays
Caption: General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells
-
96-well culture plates
-
This compound stock solution (dissolved in DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (for standard curve)
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of inhibition is calculated as: [(Control - Sample) / Control] x 100.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Production Assays (ELISA)
These assays quantify the concentration of specific inflammatory mediators in the cell culture supernatant using Enzyme-Linked Immunosorbent Assays (ELISA).
-
Materials:
-
RAW 264.7 cells
-
24-well culture plates
-
This compound stock solution
-
LPS
-
Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β (follow the manufacturer's instructions)
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform the ELISA for each mediator (PGE2, TNF-α, IL-6, IL-1β) according to the specific kit manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of the mediator in each sample using the standard curve provided in the kit. The percentage of inhibition is calculated as described for the NO assay.
-
Signaling Pathway Analysis
This compound likely exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by LPS leads to the activation of transcription factors that regulate the expression of inflammatory genes.
Caption: Simplified MAPK signaling pathway and potential inhibition by this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the anti-inflammatory properties of this compound. By utilizing these standardized assays, researchers can obtain reliable and reproducible data on the compound's efficacy in inhibiting key inflammatory mediators and elucidate its mechanism of action through the analysis of major signaling pathways. This will be crucial for the further development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Potential anti-inflammatory diterpenoids from the roots of Caesalpinia mimosoides Lamk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caesalminaxins O-T, cassane diterpenoids from the seeds of Caesalpinia minax and their anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Activity Testing of Caesalpine A and Related Cassane Diterpenoids
Introduction
The genus Caesalpinia is a rich source of bioactive secondary metabolites, with a notable class being the cassane-type diterpenoids. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects against a variety of pathogenic bacteria. While the specific compound "Caesalpine A" is not prominently documented in scientific literature, numerous related cassane diterpenoids, such as Pulchin A and Capulchemin A, have been isolated and characterized from Caesalpinia species. These compounds serve as excellent models for studying the antimicrobial potential of this chemical class. The primary mechanism of antibacterial action for these diterpenoids often involves the disruption and damage of the bacterial cell membrane.
These application notes provide a comprehensive overview and detailed protocols for testing the antimicrobial activity of cassane diterpenoids isolated from Caesalpinia species, using Pulchin A as a primary example. The protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Data Presentation
The antimicrobial efficacy of cassane diterpenoids is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). Below are tables summarizing the reported MIC values for representative cassane diterpenoids against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Pulchin A and Related Cassane Diterpenoids
| Compound | Test Organism | MIC (µM) | MIC (µg/mL) | Reference |
| Pulchin A | Bacillus cereus | 3.13 | - | [1][2] |
| Staphylococcus aureus | 6.25 | - | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >50 | - | [1] | |
| Compound 3 (cassane derivative) | Bacillus cereus | 6.25 | - | [1] |
| Staphylococcus aureus | 6.25 | - | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >50 | - | [1] | |
| Compound 4 (cassane derivative) | Bacillus cereus | 12.50 | - | [1] |
| Staphylococcus aureus | 12.50 | - | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >50 | - | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) of Capulchemin A
| Compound | Test Organism | MIC (µM) | Reference |
| Capulchemin A | Pseudomonas syringae pv. actinidiae | 3.13 | [3] |
| Bacillus cereus | 3.13 | [3] |
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are essential for the accurate evaluation of the antimicrobial properties of novel compounds.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., Pulchin A) stock solution
-
Sterile 96-well microtiter plates (round-bottom recommended)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Positive control antibiotic (e.g., neomycin)
-
Negative control (vehicle solvent, e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, select several isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum only), and column 12 as the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL. Do not add inoculum to column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Protocol 2: Agar Well Diffusion Assay
This assay is a qualitative or semi-quantitative method to screen for antimicrobial activity.
Materials:
-
Test compound solution
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control antibiotic
-
Negative control (solvent)
-
Micropipette
-
Incubator
-
Calipers
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA plates and allow them to solidify and dry.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Evenly swab the entire surface of the MHA plate in three directions to ensure a uniform lawn of bacteria.
-
-
Well Preparation and Sample Addition:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Using a micropipette, add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters using calipers. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and Agar Well Diffusion Assays.
Proposed Mechanism of Action for Cassane Diterpenoids
The antibacterial activity of cassane diterpenoids like Pulchin A is primarily attributed to their ability to disrupt the bacterial cell membrane.
Caption: Mechanism of cassane diterpenoid antibacterial action.
References
- 1. Antibacterial Activity of Two New Cassane Diterpenoids from Caesaplinia pulcherrima against Bacillus cereus by Damage to Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Antibacterial Activity of Two New Cassane Diterpenoids from Caesaplinia pulcherrima against Bacillus cereus by Damage to Cell Membrane | Semantic Scholar [semanticscholar.org]
- 3. Discovery of diversified cassane diterpenoids as potent antibacterial agents from Caesaplinia pulcherrima and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Caesalpine A Extraction
Welcome to the technical support center for the optimization of Caesalpine A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically extracted?
This compound is a cassane-type furanoditerpenoid. Diterpenoids of this class are characteristic secondary metabolites found in plants of the Caesalpinia genus. These compounds are known for a variety of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The primary sources for this compound and related diterpenoids are the seeds, stems, and roots of Caesalpinia species such as Caesalpinia sappan and Caesalpinia pulcherrima.
Q2: Which solvents are most effective for extracting this compound?
The choice of solvent is critical for maximizing the yield of this compound, which is a relatively non-polar compound. The selection depends on the polarity of the target molecule. For cassane-type diterpenoids, a range of solvents with varying polarities have been successfully used. Methanol is often employed for initial broad-spectrum extraction from plant material.[1] Subsequent partitioning with solvents of decreasing polarity, such as ethyl acetate and hexane, can then be used to isolate the less polar diterpenoids like this compound. A mixture of hexane and ethyl acetate (e.g., 85:15 v/v) is also a suitable starting point for the extraction of non-volatile terpenes.[2]
Q3: What are the key parameters to consider for optimizing this compound extraction yield?
Several factors significantly influence the extraction efficiency of this compound. These include:
-
Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can lead to a more complete extraction, though this may also increase cost and introduce more impurities.
-
Extraction Temperature: Elevated temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds. For many diterpenoids, extraction at or near the boiling point of the solvent is effective.
-
Extraction Time: The optimal extraction time is a balance between achieving a high yield and preventing the degradation of the target compound.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent interaction, thereby improving extraction efficiency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Inappropriate Solvent Choice: The solvent may be too polar to effectively solubilize the non-polar this compound. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be optimal for efficient diffusion of the compound from the plant matrix. 3. Large Particle Size: A large particle size of the plant material can limit solvent penetration. 4. Degradation of Compound: Excessive heat or prolonged extraction time may be degrading the this compound. | 1. Solvent Optimization: Experiment with less polar solvents such as hexane, ethyl acetate, or a mixture of the two. Consider a sequential extraction with solvents of varying polarity. 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. Response Surface Methodology (RSM) can be an effective tool for this optimization.[3][4] 3. Material Preparation: Grind the plant material to a fine powder to increase the surface area for extraction. 4. Milder Conditions: If degradation is suspected, try extracting at a lower temperature for a longer duration. |
| Co-extraction of Impurities | 1. Solvent is not selective enough: The chosen solvent may be extracting a wide range of compounds with similar polarities. 2. High Extraction Temperature: Higher temperatures can increase the solubility of undesirable compounds. | 1. Sequential Extraction: Use a series of solvents with increasing polarity to selectively extract different classes of compounds. For example, pre-extract with a very non-polar solvent like hexane to remove lipids before extracting with a moderately polar solvent for the target diterpenoids. 2. Chromatographic Purification: Utilize column chromatography with silica gel to separate this compound from other co-extracted compounds.[2] |
| Emulsion Formation During Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifiers. 2. Vigorous Shaking: Excessive agitation of the separatory funnel can lead to the formation of a stable emulsion. | 1. Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength and disrupt the emulsion. 2. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the solute between the two phases. |
| Inconsistent Extraction Yields | 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, growing conditions, and part of the plant used. 2. Inconsistent Experimental Conditions: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields. | 1. Standardize Plant Material: Whenever possible, use plant material from the same source, harvested at the same time, and use the same plant part for all extractions. 2. Strict Protocol Adherence: Ensure that all experimental parameters are kept consistent between batches. |
Experimental Protocols
Protocol 1: General Solvent Extraction of Cassane Diterpenoids
This protocol outlines a general procedure for the extraction of cassane diterpenoids, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., seeds of Caesalpinia sappan)
-
Methanol
-
Hexane
-
Ethyl Acetate
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
Procedure:
-
Maceration: Submerge the powdered plant material in methanol at a 1:10 solid-to-solvent ratio (w/v). Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through a Büchner funnel to separate the extract from the solid plant material.
-
Concentration: Concentrate the methanol extract using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Solvent Partitioning:
-
Resuspend the crude extract in a mixture of methanol and water (9:1 v/v).
-
Perform a liquid-liquid extraction with hexane to remove highly non-polar compounds.
-
Subsequently, perform a liquid-liquid extraction with ethyl acetate to extract the diterpenoids of intermediate polarity, including this compound.
-
-
Final Concentration: Concentrate the ethyl acetate fraction using a rotary evaporator to yield the enriched this compound extract.
Protocol 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM)
This protocol provides a framework for optimizing extraction conditions to maximize the yield of this compound.
Procedure:
-
Factor Screening: Identify the key extraction parameters to be optimized, such as temperature (X1), extraction time (X2), and solvent composition (X3). A Plackett-Burman design can be used for initial screening.[3][4]
-
Central Composite Design (CCD): Once the significant factors are identified, use a CCD to explore the effects of these variables on the yield of this compound. This involves performing a series of extractions where the levels of the chosen factors are varied systematically.
-
Data Analysis: Analyze the experimental data using statistical software to fit a second-order polynomial equation. This model will describe the relationship between the extraction parameters and the yield.
-
Optimal Conditions: From the model, determine the optimal conditions for temperature, time, and solvent composition that result in the maximum predicted yield of this compound.
-
Validation: Perform an extraction using the determined optimal conditions to validate the model's prediction.
Visualizations
Caption: A generalized experimental workflow for the extraction and isolation of this compound.
Caption: A logical troubleshooting guide for addressing low yields of this compound.
Caption: A simplified signaling pathway modulated by some cassane diterpenoids.[5]
References
- 1. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of extraction parameters of pentacyclic triterpenoids from Swertia chirata stem using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Caesalpine Compounds
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for conducting stability testing on compounds isolated from Caesalpinia species?
Stability testing for phytochemicals like those from Caesalpinia generally follows guidelines for pharmaceutical substances. The aim is to see how the compound's quality changes over time under various environmental factors like temperature, humidity, and light.[1] Key conditions often include:
-
Long-term testing: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6-12 months.[1]
-
Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[1][2]
-
Intermediate testing: 30°C ± 2°C / 65% RH ± 5% RH, conducted if significant changes occur during accelerated testing.[1]
-
Photostability testing: Exposure to a combination of visible and UV light to determine light sensitivity.
Q2: What are forced degradation studies and why are they important for Caesalpinia compounds?
Forced degradation, or stress testing, involves exposing a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][4] This is crucial for developing stability-indicating analytical methods that can accurately measure the compound and its impurities over time.[3][4] Common stress conditions include:
-
Acidic and basic hydrolysis
-
Oxidation (e.g., with hydrogen peroxide)
-
Thermal stress (high temperature)
-
Photolytic stress (high light exposure)
Q3: What analytical methods are typically used to analyze compounds from Caesalpinia and their degradation products?
High-Performance Liquid Chromatography (HPLC) is a primary technique, often coupled with a UV detector for quantification.[5] For identification of degradation products, mass spectrometry (MS) is essential.[5] Techniques like HPLC-MS, particularly with high-resolution mass spectrometry (e.g., Q-TOF MS), are powerful for characterizing unknown impurities.[5] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for volatile compounds.[6]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Unexpected peaks in HPLC chromatogram during stability study. | - Degradation of the primary compound.- Interaction with excipients (if in a formulation).- Contamination of the sample or mobile phase. | - Perform forced degradation studies to identify potential degradation products.- Analyze a placebo formulation to rule out excipient interference.- Ensure proper handling and storage of samples and reagents. |
| Loss of assay value (potency) over time. | - Chemical degradation of the compound.- Physical changes affecting solubility or extraction. | - Review the stability data to understand the rate of degradation under different conditions.- Investigate the degradation pathway through forced degradation studies.- Evaluate the need for protective packaging or formulation changes (e.g., addition of antioxidants). |
| Changes in physical appearance (e.g., color change). | - Formation of chromophoric degradation products.- Oxidation. | - Correlate the physical change with the appearance of new peaks in the chromatogram.- Use photostability testing to assess the impact of light.- Consider the use of opaque packaging. |
| Difficulty in separating degradation products from the main compound. | - Similar polarity of the main compound and its degradants. | - Optimize the HPLC method (e.g., change the column, mobile phase composition, gradient, or pH).- Utilize a different chromatographic technique (e.g., UPLC, GC). |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the isolated Caesalpinia compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat at 60-80°C for a specified time. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a specified time.
-
Thermal Degradation: Keep the solid compound or a solution in a hot air oven at a high temperature (e.g., 80-100°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound or a solution to a photostability chamber with controlled light (visible and UV) and temperature.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify degradation peaks.
Visualizations
Below are diagrams illustrating typical workflows in stability testing.
Caption: General workflow for conducting a stability study.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Evaluation of accelerated stability test conditions for medicated chewing gums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous identification and analysis of cassane diterpenoids in Caesalpinia minax Hance by high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
Technical Support Center: Enhancing the Purity of Cassane Diterpenoid Isolates from Caesalpinia
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the isolation and purification of cassane diterpenoids, such as those structurally related to the "Caesalpine A" family, from Caesalpinia species. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the purity of your isolates.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of cassane diterpenoids.
FAQ 1: I am seeing significant peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
Possible Causes:
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Secondary Interactions with Silica: Active silanol groups on the surface of silica-based columns can interact with polar functional groups on the cassane diterpenoid molecules, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound and the silica surface, influencing interactions.
-
Column Overload: Injecting too much sample can lead to poor peak shape.
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Contaminated or Degraded Column: A contaminated guard or analytical column can result in peak tailing.
Solutions:
-
Optimize Mobile Phase:
-
Add a competitive agent like triethylamine (TEA) to the mobile phase to mask the active silanol sites.
-
Adjust the pH of the mobile phase. For acidic compounds, a lower pH can suppress ionization and reduce tailing.
-
-
Reduce Sample Load: Try injecting a smaller volume or a more dilute sample.
-
Column Maintenance:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, replace the guard column or the analytical column.
-
FAQ 2: I am struggling with poor resolution between my target cassane diterpenoid and a closely related impurity. How can I improve the separation?
Possible Causes:
-
Suboptimal Mobile Phase Composition: The solvent strength and selectivity of your mobile phase may not be adequate for separating structurally similar compounds.
-
Inadequate Column Chemistry: The stationary phase may not be providing the necessary selectivity.
-
High Flow Rate: A flow rate that is too high can reduce separation efficiency.
Solutions:
-
Adjust Mobile Phase Gradient: A shallower gradient during the elution of your target compound can improve resolution.
-
Solvent System Modification: Experiment with different solvent systems. For cassane diterpenoids, combinations of hexane/ethyl acetate, dichloromethane/methanol, or acetonitrile/water are often used.[1]
-
Change Column Type: Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.
-
Optimize Flow Rate: Reduce the flow rate to allow for better equilibration and improved separation.
FAQ 3: My final product has low purity despite multiple purification steps. What advanced techniques can I employ?
Possible Causes:
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Presence of Isomeric or Structurally Similar Diterpenoids: Caesalpinia species are known to contain a wide variety of structurally similar cassane diterpenoids, making baseline separation challenging.[2][3]
-
Compound Instability: The target compound may be degrading during the purification process.
Solutions:
-
Multi-dimensional Chromatography: Combine different chromatographic techniques that exploit different separation principles. A common workflow is:
-
Silica Gel Column Chromatography: For initial fractionation of the crude extract.
-
Sephadex LH-20 Chromatography: To separate compounds based on size.
-
Preparative or Semi-preparative HPLC: For final purification to high purity.[1]
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, which can be beneficial for compounds that are prone to degradation on silica.
-
Assess Compound Stability: Analyze your fractions at each stage to check for degradation. If instability is suspected, try to minimize the purification time and avoid harsh conditions (e.g., extreme pH, high temperatures).
FAQ 4: The yield of my purified cassane diterpenoid is very low. How can I improve recovery?
Possible Causes:
-
Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase.
-
Sample Loss During Transfers: Multiple transfer steps can lead to cumulative sample loss.
-
Incomplete Elution: The mobile phase may not be strong enough to elute your compound completely from the column.
Solutions:
-
Optimize Extraction and Initial Fractionation: Ensure your initial extraction method is efficient for cassane diterpenoids. Soxhlet extraction or maceration with solvents like methanol or ethanol are commonly used.
-
Methodical Fraction Collection and Analysis: Carefully monitor your column chromatography using thin-layer chromatography (TLC) to ensure you are collecting all fractions containing your target compound.
-
Column Flushing: After your gradient run, flush the column with a strong solvent to ensure all of the compound has eluted.
-
Minimize Steps: If possible, streamline your purification workflow to reduce the number of steps.
Quantitative Data
While specific purity enhancement data is highly dependent on the starting material and the specific cassane diterpenoid, the following table presents the bioactivity of several purified cassane diterpenoids from Caesalpinia species, illustrating the importance of isolating pure compounds for accurate biological assessment.
| Compound Name | Source Organism | Bioactivity (IC50) | Reference |
| Caesalsappanin G | Caesalpinia sappan | Antiplasmodial (P. falciparum K1): 0.78 µM | [4] |
| Caesalsappanin H | Caesalpinia sappan | Antiplasmodial (P. falciparum K1): 0.52 µM | [4] |
| Caesalpinin MK | Caesalpinia minax | Cytotoxic (K562): 18.4 µM, (Du-145): 35.0 µM | [3] |
| Sucutinirane I | Caesalpinia minax | Antiproliferative (MCF-7): 21.4 µg/ml, (HEP G2): 35.6 µg/ml | [3] |
| Phanginin JA | Caesalpinia sappan | Antiproliferative (A549): 16.79 µM | [5] |
Experimental Protocols
General Protocol for the Isolation of Cassane Diterpenoids
This protocol is a generalized procedure and may require optimization for specific compounds.
-
Extraction:
-
Air-dry and powder the plant material (e.g., seeds, roots, or stems of a Caesalpinia species).
-
Extract the powdered material exhaustively with methanol or 95% ethanol at room temperature using maceration or a Soxhlet apparatus.
-
Concentrate the extract under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Analyze the different fractions by TLC or HPLC to identify the fraction containing the target cassane diterpenoids. The ethyl acetate fraction is often enriched with these compounds.[1]
-
-
Silica Gel Column Chromatography:
-
Subject the enriched fraction to column chromatography on silica gel.
-
Elute with a gradient of solvents, for example, a hexane-ethyl acetate or dichloromethane-methanol gradient.
-
Collect fractions and monitor by TLC. Combine fractions containing similar compound profiles.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the combined fractions on a Sephadex LH-20 column using a suitable solvent, such as methanol, to remove smaller molecules and pigments.
-
-
Preparative/Semi-preparative HPLC:
-
Perform final purification of the fractions containing the target compound using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase (e.g., acetonitrile/water or methanol/water gradient).
-
Monitor the elution with a UV detector at an appropriate wavelength.
-
Collect the peak corresponding to the target compound and concentrate to obtain the pure isolate.
-
Visualizations
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// Edges start -> extraction [label=""]; extraction -> partition [label="Crude Extract"]; partition -> silica [label="Enriched Fraction (e.g., EtOAc)"]; silica -> sephadex [label="Semi-purified Fractions"]; sephadex -> hplc [label="Further Purified Fractions"]; hplc -> pure_compound [label="Final Purification"]; }
Caption: Troubleshooting logic for addressing HPLC peak tailing issues.
References
- 1. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous identification and analysis of cassane diterpenoids in Caesalpinia minax Hance by high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmp.ir [jmp.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Caesalpine A by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Caesalpine A and other related compounds from the Caesalpinia genus using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Peak Shape Problems
Question: My chromatogram shows significant peak tailing for this compound. What are the potential causes and solutions?
Answer: Peak tailing in HPLC analysis of natural products like this compound can arise from several factors. Here are the common causes and their respective solutions:
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Secondary Interactions: Active silanol groups on the silica-based C18 column can interact with polar functional groups on the analyte, causing tailing.
-
Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites. Alternatively, using a mobile phase with a lower pH can help suppress the ionization of silanol groups.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Solution: Dilute the sample and reinject. If a high concentration is necessary, consider using a column with a larger internal diameter and particle size to handle a higher sample load.
-
-
Contamination: Buildup of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to poor peak shape.
-
Solution: Implement a regular column cleaning and regeneration protocol. Using a guard column can help protect the analytical column from strongly retained impurities.
-
Question: I am observing peak fronting in my chromatogram. What could be the issue?
Answer: Peak fronting is less common than tailing but can occur under certain conditions:
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Sample Overload: Similar to peak tailing, injecting too much sample can lead to fronting, especially if the sample solubility in the mobile phase is limited.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than or of a similar strength to the mobile phase.
-
Retention Time Variability
Question: The retention time for this compound is shifting between injections. What should I check?
Answer: Inconsistent retention times are a common issue in HPLC and can be caused by several factors:
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Mobile Phase Composition: Changes in the mobile phase composition, even minor ones, can significantly impact retention times.
-
Solution: Ensure the mobile phase is prepared fresh daily and is adequately degassed to prevent bubble formation in the pump. If using a gradient, ensure the gradient mixer is functioning correctly. For premixed mobile phases, ensure thorough mixing.
-
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Flow Rate Fluctuation: An unstable flow rate from the pump will lead to retention time drift.
-
Solution: Check for leaks in the pump and fittings. Worn pump seals can cause pressure fluctuations and inconsistent flow rates. Purge the pump to remove any trapped air bubbles.
-
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Column Temperature: Variations in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. Ensure the laboratory environment has stable ambient temperature.
-
Baseline and Pressure Issues
Question: I am experiencing a noisy or drifting baseline. What are the likely causes?
Answer: A stable baseline is crucial for accurate quantification. Here are common causes of baseline noise and drift:
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Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy baseline.
-
Solution: Use HPLC-grade solvents and high-purity additives. Filter the mobile phase before use.
-
-
Detector Issues: A dirty flow cell or a failing lamp in the detector can cause baseline noise.
-
Solution: Flush the flow cell with a suitable solvent (e.g., isopropanol). If the noise persists, the detector lamp may need replacement.
-
-
Air Bubbles: Air bubbles in the system, particularly in the detector flow cell, will cause sharp spikes in the baseline.
-
Solution: Ensure the mobile phase is thoroughly degassed. Purging the system can help remove any trapped air.
-
Question: The HPLC system pressure is unusually high or fluctuating. What should I do?
Answer: Pressure issues can indicate a blockage or a leak in the system.
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High Backpressure: This is often due to a blockage.
-
Solution: Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward). Check the in-line filter, guard column, and the column itself. A blocked column frit can sometimes be cleared by back-flushing.
-
-
Pressure Fluctuations: This is often indicative of a problem with the pump.
-
Solution: Check for leaks at the pump head and fittings. Worn pump seals or check valves are common culprits and may need replacement. Air in the pump head can also cause pressure fluctuations; purge the pump to resolve this.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: Based on methods used for similar compounds from the Caesalpinia genus, a good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile or methanol and water, often with an acidic modifier like acetic acid or formic acid to improve peak shape.[1][2] Detection is typically done using a UV detector at a wavelength where the compound has maximum absorbance.
Q2: How can I improve the resolution between this compound and other closely eluting peaks?
A2: To improve resolution, you can try several approaches:
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Optimize the mobile phase: Adjust the gradient slope or the organic-to-aqueous ratio in an isocratic method.
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Change the organic solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity.
-
Adjust the pH: If your analyte has ionizable groups, changing the pH of the mobile phase can significantly affect retention and selectivity.
-
Lower the flow rate: This can increase column efficiency and improve resolution, though it will increase the run time.
-
Use a different column: A column with a different stationary phase chemistry or a smaller particle size can provide better separation.
Q3: My sample contains very low concentrations of this compound. How can I increase the sensitivity of my method?
A3: For low-concentration samples, consider the following:
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Sample enrichment: Use solid-phase extraction (SPE) to concentrate the analyte before HPLC analysis.[3]
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Increase injection volume: This can increase the signal, but be mindful of potential peak distortion.
-
Optimize detection wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.
-
Use a more sensitive detector: If available, a mass spectrometer (LC-MS) will provide much higher sensitivity and selectivity than a UV detector.[2]
Q4: What are the key parameters to consider for HPLC method validation for this compound?
A4: A typical HPLC method validation should include the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The relationship between the concentration of the analyte and the detector response.[1][2]
-
Range: The concentration interval over which the method is precise, accurate, and linear.
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Accuracy: The closeness of the test results to the true value.[1][2]
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1][2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
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Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocols
Representative HPLC Method for Quantification of a Caesalpinia Compound
This protocol is a generalized method based on published procedures for compounds isolated from the Caesalpinia genus.[2][5][6] It should be optimized for the specific analysis of this compound.
1. Sample Preparation: a. Accurately weigh a known amount of the dried plant material or extract. b. Extract the compound using a suitable solvent (e.g., methanol or ethanol) with the aid of sonication or maceration.[6] c. Filter the extract through a 0.45 µm syringe filter before injection to remove particulate matter.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
- Mobile Phase:
- Solvent A: Water with 0.1% acetic acid.[2]
- Solvent B: Acetonitrile or Methanol.
- Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute more hydrophobic compounds. An example gradient could be: 0-20 min, 10-80% B; 20-25 min, 80-10% B; 25-30 min, 10% B (equilibration).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 280 nm or 330 nm have been used for similar compounds).[2][5]
- Injection Volume: 10-20 µL.
3. Data Analysis: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. Plot the peak area of the standard against its concentration to establish a linear regression. c. Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes typical HPLC method validation parameters for compounds isolated from the Caesalpinia genus, which can serve as a reference for what to expect during the validation of a method for this compound.
| Parameter | Gallic Acid[4] | Ellagic Acid[4] | Homoisoflavonoids[1][2] |
| Linearity (r²) | 0.9999 | 1.0 | >0.998 |
| LOD | 0.78 µg/mL | 0.46 µg/mL | 0.75 ng (on column) |
| LOQ | 2.35 µg/mL | 2.60 µg/mL | Not specified |
| Recovery (%) | Not specified | Not specified | 99.3 - 104.5 |
| Precision (RSD %) | Not specified | Not specified | < 5 |
Visualizations
Caption: HPLC quantification workflow for this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 2. Analysis of homoisoflavonoids in Caesalpinia digyna by HPLC-ESI-MS, HPLC and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and Quantification of the Compounds of the Ethanolic Extract from Caesalpinia ferrea Stem Bark and Evaluation of Their Mutagenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. tsijournals.com [tsijournals.com]
Technical Support Center: Managing Low Yield of Caesalpine A from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low yield of Caesalpine A from its natural sources within the Caesalpinia genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound and other cassane diterpenoids?
A1: this compound belongs to the cassane diterpenoid class of compounds, which are characteristic constituents of plants in the Caesalpinia genus (Family: Fabaceae).[1][2][3] This genus comprises over 500 species, many of which are known to produce a variety of bioactive compounds, including flavonoids, diterpenes, and steroids.[2][3] Different parts of the plant, including the seeds, leaves, stems, roots, and legumes, have been found to contain these compounds. For instance, cassane diterpenes have been isolated from the seeds of Caesalpinia decapetala and the seed kernels of Caesalpinia bonduc.[4]
Q2: What is a typical yield for cassane diterpenoids from Caesalpinia species?
A2: The yield of specific cassane diterpenoids like this compound can be highly variable and is often low, which presents a significant challenge for research and development. Yields are influenced by numerous factors, including the plant species, geographical location, season of harvest, and the specific plant part used. For example, in one study on Caesalpinia bonducella leaves, the percentage of terpenoids and phenolics was reported as 4.490%.[5] However, this represents a broad class of compounds, and the yield of a single diterpenoid would be considerably lower. Researchers should expect yields in the range of milligrams of pure compound per kilogram of dried plant material.
Q3: Are there alternative methods to obtaining this compound besides extraction from natural sources?
A3: While extraction from natural sources is the primary method, chemical synthesis presents a potential alternative. The complex structure of diterpenoids like this compound makes total synthesis challenging and often low-yielding itself. However, semi-synthesis, where a more abundant natural precursor is chemically modified to produce the target compound, can be a viable strategy.[3] Additionally, biotechnological approaches, such as using microbial fermentation or plant cell cultures to produce the compound, are emerging areas of research that could provide a more sustainable and scalable source in the future.
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues encountered during the extraction and purification of this compound that may lead to low yields.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low concentration of this compound in the starting plant material. | - Incorrect plant species or chemotype.- Improper harvesting time or conditions.- Poor storage of plant material leading to degradation. | - Verify the botanical identity of the plant material.- Harvest during the season when the concentration of the target compound is highest.- Properly dry and store the plant material in a cool, dark, and dry place. |
| Inefficient extraction of this compound from the plant matrix. | - Inappropriate solvent system.- Insufficient extraction time or temperature.- Inadequate particle size of the plant material. | - Optimize the extraction solvent. Dichloromethane, chloroform, and ethyl acetate are commonly used for diterpenoids.[4]- Increase extraction time and/or temperature. For example, one study on Caesalpinia sappan heartwood found that high temperature (95°C) increased the yield of brazilin.[6]- Grind the dried plant material to a fine powder to increase the surface area for solvent penetration. |
| Loss of this compound during solvent removal. | - Thermal degradation of the compound due to excessive heat during evaporation. | - Use rotary evaporation under reduced pressure to remove the solvent at a lower temperature.- Avoid prolonged exposure to high temperatures. |
| Poor separation and purification. | - Ineffective chromatographic techniques.- Co-elution with other compounds.- Degradation on the stationary phase. | - Employ a multi-step chromatographic approach, starting with column chromatography followed by preparative HPLC or other high-resolution techniques.- Experiment with different stationary phases (e.g., silica gel, C18) and mobile phase compositions to achieve optimal separation.- Use milder purification techniques if the compound is found to be unstable on silica gel. |
| Compound degradation during the process. | - Exposure to light, oxygen, or extreme pH. | - Protect the extracts and purified compound from light by using amber glassware or covering with aluminum foil.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.- Maintain a neutral pH during extraction and purification unless the compound's stability at different pH values is known. |
Experimental Protocols
1. General Protocol for Extraction of Cassane Diterpenoids
This protocol is a general guideline and may require optimization for specific Caesalpinia species and target compounds.
-
Preparation of Plant Material:
-
Collect the desired plant part (e.g., seeds, leaves, roots).
-
Air-dry the material in the shade or use a plant dryer at a temperature not exceeding 40°C.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with a suitable solvent (e.g., methanol, ethanol, or a less polar solvent like dichloromethane) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may not be suitable for thermolabile compounds.
-
Filter the extract and repeat the extraction process with fresh solvent two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
2. Fractionation and Isolation Protocol
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (or chloroform), and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator. Cassane diterpenoids are typically found in the dichloromethane or ethyl acetate fractions.
-
-
Column Chromatography:
-
Subject the diterpenoid-rich fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate visualization reagent (e.g., ceric sulfate spray followed by heating).
-
-
Purification:
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) with an optimized mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).
-
Isolate the pure compound and confirm its structure using spectroscopic techniques such as NMR and Mass Spectrometry.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Potential Signaling Pathway Modulated by Caesalpinia Diterpenoids
Many compounds from Caesalpinia species have demonstrated anti-inflammatory and anticancer activities.[2][3][7] These effects are often mediated through the modulation of key signaling pathways like NF-κB.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Naturally occurring cassane diterpenoids (CAs) of Caesalpinia: A systematic review of its biosynthesis, chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics [mdpi.com]
- 3. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmp.ir [jmp.ir]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Optimization of Caesalpinia sappan L. heartwood extraction procedure to obtain the highest content of brazilin and greatest antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formulation of Caesalpinia-Derived Compounds for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and administration of compounds derived from the Caesalpinia genus for in vivo studies. Due to the limited specific information on a compound named "Caesalpine A," this guide addresses the broader class of phytochemicals isolated from Caesalpinia species, including diterpenoids, flavonoids, and other extracts, based on available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving Caesalpinia extracts and their isolated compounds for in vivo administration?
A1: The choice of solvent depends on the specific compound's polarity and the route of administration. Based on preclinical studies, common vehicles include:
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Aqueous solutions: For water-soluble extracts, sterile water or phosphate-buffered saline (PBS) are often used. Some compounds, like brazilein, are slightly soluble in aqueous buffers.[1]
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Ethanol/Water mixtures: Ethanolic and hydroalcoholic extracts are frequently prepared using varying percentages of ethanol in water.[2][3][4][5] For administration, these extracts are often further diluted in a suitable vehicle.
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Oils: For lipophilic compounds or when sustained release is desired, oils like olive oil or castor oil can be used as vehicles.[6]
-
Organic Solvents for Stock Solutions: Highly lipophilic compounds may first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) to create a stock solution.[1] This stock is then further diluted in a physiologically compatible vehicle for administration, ensuring the final concentration of the organic solvent is minimal to avoid toxicity.[1]
Q2: What are the typical routes of administration for Caesalpinia-derived compounds in animal models?
A2: The route of administration in preclinical studies is chosen based on the experimental objective and the compound's properties. Common routes include:
-
Oral (p.o.): This is a frequent route for evaluating systemic effects of extracts and compounds.[6][7][8][9] Formulations are often administered as a solution or suspension via oral gavage.
-
Intraperitoneal (i.p.): This route allows for rapid absorption and is often used to achieve systemic exposure.[6]
Q3: Are there established dosage ranges for in vivo studies with Caesalpinia compounds?
A3: Dosages vary significantly depending on the specific extract or compound, the animal model, and the therapeutic indication being investigated. It is crucial to perform dose-response studies to determine the optimal dose for your specific experiment. The table below summarizes dosages reported in the literature for various Caesalpinia species and extracts.
Troubleshooting Guide
Problem 1: Poor solubility of the compound in the desired vehicle.
-
Possible Cause: The polarity of the compound is not compatible with the chosen solvent.
-
Troubleshooting Steps:
-
Literature Review: Check for published studies on the same or similar compounds for reported solubilization methods.
-
Co-solvents: Consider using a co-solvent system. For aqueous formulations, small, non-toxic amounts of ethanol, propylene glycol, or polyethylene glycol (PEG) can enhance solubility. Always perform a vehicle-only control group in your experiment.
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can aid in creating stable emulsions or micellar solutions for hydrophobic compounds.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous vehicle can significantly improve solubility.
-
Formulation as a Suspension: If the compound remains insoluble, it can be administered as a homogenous suspension. Use a suspending agent like carboxymethyl cellulose (CMC) or gum acacia to ensure uniform distribution. Ensure the suspension is well-vortexed before each administration.
-
Problem 2: Observed toxicity or adverse effects in the animal model.
-
Possible Cause: The dose may be too high, the vehicle may be causing toxicity, or the compound itself may have inherent toxicity at the administered dose.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD).
-
Vehicle Control: Always include a group of animals that receives only the vehicle to rule out any vehicle-induced toxicity.
-
Solvent Concentration: If using organic solvents like DMSO to prepare a stock solution, ensure the final concentration in the administered dose is well below reported toxic levels (typically <1-5% depending on the route and animal model).
-
Purity of the Compound: Ensure the purity of your isolated compound. Impurities from the extraction or synthesis process could be contributing to toxicity.
-
Quantitative Data Summary
| Caesalpinia Species | Extract/Compound | Animal Model | Route of Administration | Dosage Range | Observed Effect |
| C. bonducella | Seed Oil | Rat | - | 200-400 mg/kg | Antipyretic[7] |
| C. bonducella | Seed Kernel Extract | - | - | 30-300 mg/kg | Antipyretic[7] |
| C. crista | Ethanolic & Aqueous Seed Extracts | Rat, Rabbit | - | - | Antipyretic[2] |
| C. crista | Seed Extract | Sheep | - | 3 g/kg | Anthelmintic[7] |
| C. sappan | Ethanolic Stem Extract | Mouse | v.o. | 200-400 mg/kg | Analgesic[7][8] |
| C. pulcherrima | Ethanolic & Aqueous Aerial Part Extracts | Rat | - | 200 mg/kg | Anti-inflammatory, Antiulcer[3] |
| C. crista | Ethanolic Seed Extract | Rat | p.o. | 150-300 mg/kg | Hepatoprotective[6] |
| C. bonducella | Leaf Extract | Rat, Mouse | - | 800 mg/kg | Anthelmintic[10] |
Experimental Protocols
Protocol 1: Preparation of an Ethanolic Extract for Oral Administration
-
Extraction: The plant material (e.g., seeds, leaves) is dried and powdered. The powder is then subjected to extraction with 90% ethanol using a Soxhlet apparatus.[3][6]
-
Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a concentrated ethanolic extract.[3][6]
-
Formulation: For oral administration, the dried extract is reconstituted in a suitable vehicle such as distilled water or a 5% ethanol in soybean oil solution.[5] The final concentration is adjusted to achieve the desired dosage in a manageable administration volume (e.g., 5-10 mL/kg for rats).
-
Administration: The formulation is administered to the animals using oral gavage.
Protocol 2: Preparation of a Compound for Intraperitoneal Administration
-
Solubilization: A pure, isolated compound is weighed and dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a stock solution.
-
Dilution: The stock solution is then diluted with sterile PBS or isotonic saline to the final desired concentration for injection. The final concentration of the organic solvent should be kept to a minimum (e.g., <1% v/v).
-
Administration: The solution is administered intraperitoneally using a sterile syringe and needle.
Visualizations
Caption: Experimental workflow for the formulation and in vivo administration of Caesalpinia-derived compounds.
Caption: Potential anti-inflammatory signaling pathways modulated by compounds from Caesalpinia species.[2][11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Antipyretic activity of caesalpinia crista linn. seeds extract in experimantal animals | International Journal of Current Research [journalcra.com]
- 3. Evaluation of Caesalpinia pulcherrima Linn. for anti-inflammatory and antiulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. media.neliti.com [media.neliti.com]
- 7. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo anthelmintic effects of Caesalpinia bonducella (L.) Roxb. leaf extract on Hymenolepis diminuta (Cestoda) and Syphacia obvelata (Nematoda) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Activity of Caesalpinia-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of compounds derived from Caesalpinia sappan, primarily focusing on its well-studied bioactive component, brazilin. The performance of these natural compounds is compared with established chemotherapeutic agents across various cancer cell lines. This document summarizes key quantitative data, details the experimental protocols used for validation, and illustrates the underlying molecular mechanisms and workflows.
Note: The user's query specified "Caesalpine A." Extensive literature searches did not yield a specific compound with this name. The research predominantly focuses on crude extracts of Caesalpinia sappan and its chief homoisoflavonoid, brazilin. Therefore, this guide will focus on the anticancer properties attributed to these substances.
Comparative Anticancer Activity
The in vitro cytotoxic activity of Caesalpinia sappan extracts and its active compound, brazilin, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. The data below contrasts the IC50 values of Caesalpinia-derived substances with standard chemotherapeutic drugs.
Table 1: Comparative IC50 Values of Caesalpinia-Derived Substances and Standard Chemotherapeutics
| Cell Line | Cancer Type | Test Substance | IC50 Value (µg/mL) | IC50 Value (µM) | Reference(s) |
| A549 | Lung Carcinoma | C. sappan Ethanol Extract | 45.19 | - | [1] |
| A549 | Lung Carcinoma | Brazilin | 43.0 | ~151 | - |
| A549 | Lung Carcinoma | Cisplatin (Standard) | 4.97 - 6.59 | 16.48 - 43.01 | [2][3][4][5] |
| MCF-7 | Breast Adenocarcinoma | C. sappan Methanol Extract | 48.0 | - | - |
| MCF-7 | Breast Adenocarcinoma | Doxorubicin (Standard) | 0.22 - 0.38 | 0.4 - 0.7 | [6][7] |
| HeLa | Cervical Cancer | C. sappan Methanol Extract | 26.5 | - | - |
| HeLa | Cervical Cancer | Cisplatin (Standard) | - | - | [8][9][10] |
| HCT 116, COLO 205 | Colorectal Carcinoma | C. sappan Ethanol Extract | - | - | [11] |
| HCT 116, COLO 205 | Colorectal Carcinoma | FOLFOX / CAPOX (Standard Regimens) | - | - | [12][13][14] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation times and assay methods. '-' indicates that specific data was not available in the cited sources.
Mechanism of Action: Signaling Pathways
Caesalpinia sappan and its constituents, particularly brazilin, exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. A primary mechanism is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by Brazilin.
Experimental Workflows & Protocols
Validating the anticancer activity of a compound involves a series of standard in vitro assays. The logical flow of these experiments typically starts with assessing cytotoxicity, followed by mechanistic studies into apoptosis and cell cycle effects.
Caption: Standard workflow for in vitro anticancer drug validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[15][16]
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound/brazilin or a standard drug (e.g., cisplatin) in serial dilutions. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the culture medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
-
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[18][19][20]
-
Procedure:
-
Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).[21]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold 1X PBS.[21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[22]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]
-
Quadrant Analysis:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase.[23][24]
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice (or store at -20°C).[23][24]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[24]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[23]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude cell doublets.
-
Data Modeling: Analyze the resulting DNA content histogram using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
4. Protein Expression Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2, Bax, PARP).
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[25][26]
-
Procedure:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin, GAPDH) should be probed on the same membrane to confirm equal protein loading.[27]
-
References
- 1. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 2. researchgate.net [researchgate.net]
- 3. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. netjournals.org [netjournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scispace.com [scispace.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. Chemotherapy for cervical cancer | Canadian Cancer Society [cancer.ca]
- 10. Cervical Cancer Chemotherapy | Chemo for Cervical | American Cancer Society [cancer.org]
- 11. mdpi.com [mdpi.com]
- 12. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Chemo for Colorectal Cancer: Your Ultimate Guide - Liv Hospital [int.livhospital.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biotech.illinois.edu [biotech.illinois.edu]
A Comparative Analysis of Cassane Diterpenes: Evaluating Anti-inflammatory and Cytotoxic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of various cassane diterpenes, a class of natural products predominantly isolated from the Caesalpinia genus. While the initial topic of interest was Caesalpine A, the available scientific literature provides more robust data on other structurally similar and biologically active cassane diterpenes. This guide will, therefore, focus on a selection of these compounds, presenting their comparative anti-inflammatory and cytotoxic effects supported by experimental data.
Introduction to Cassane Diterpenes
Cassane diterpenes are a diverse group of natural compounds characterized by a specific tricyclic carbon skeleton. Over 450 cassane diterpenes have been identified, primarily from plants of the Caesalpinia genus.[1] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, antimalarial, and antiviral properties.[2][3] Their structural diversity, often featuring furan or lactone moieties, contributes to their varied biological effects.
Comparative Biological Activity
The primary biological activities investigated for cassane diterpenes are their anti-inflammatory and cytotoxic effects. The following tables summarize the in vitro data for a selection of these compounds.
Anti-inflammatory Activity
The anti-inflammatory potential of cassane diterpenes is commonly evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug discovery.
Table 1: Comparison of the Anti-inflammatory Activity of Cassane Diterpenes
| Compound | Source | IC50 (µM) for NO Inhibition | Reference |
| Caesalpulcherrin K | Caesalpinia pulcherrima | 6.04 ± 0.34 | [4] |
| Caesalpulcherrin L | Caesalpinia pulcherrima | 8.92 ± 0.65 | [4] |
| Caesalpulcherrin M | Caesalpinia pulcherrima | 7.21 ± 0.51 | [4] |
| Unnamed Compound 4 from C. sinensis | Caesalpinia sinensis | 8.2 - 11.2 (range for compounds 4-6) | [5] |
| Pterolobirin E | Pterolobium macropterum | 24.44 ± 1.34 | [6] |
| Sucutinirane C | Pterolobium macropterum | 19.16 ± 1.22 | [6] |
| Unnamed Compound 16 | Synthesized | 2.98 ± 0.04 µg/mL | [2] |
| Unnamed Compound 20 | Synthesized | 5.71 ± 0.14 µg/mL | [2] |
Cytotoxic Activity
The cytotoxic (anti-cancer) activity of cassane diterpenes is assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify the compound's potency in inhibiting cell growth.
Table 2: Comparison of the Cytotoxic Activity of Cassane Diterpenes
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phanginin R (Compound 1) | A2780 (Ovarian) | 9.9 ± 1.6 | [7][8] |
| HEY (Ovarian) | 12.2 ± 6.5 | [7][8] | |
| AGS (Gastric) | 5.3 ± 1.9 | [7][8] | |
| A549 (Lung) | 12.3 ± 3.1 | [7][8] | |
| Phanginin JA | A549 (Lung) | 16.79 ± 0.83 | [9] |
| Pterolobirin G (Compound 6) | HT29 (Colon) | ~3 µg/mL | [2] |
| Salicylaldehyde (Compound 20) | B16-F10 (Melanoma) | 2.38 ± 0.39 µg/mL | [2] |
| HT29 (Colon) | 3.54 ± 0.19 µg/mL | [2] | |
| Unnamed Compound 17 | HT29 (Colon) | 5.96 ± 0.55 µg/mL | [2] |
| HepG2 (Liver) | 8.15 ± 0.10 µg/mL | [2] | |
| B16-F10 (Melanoma) | 5.96 ± 0.55 µg/mL | [2] | |
| Caesalsappanin O-Q (Compound 4) | MCF-7 (Breast) | 28.8 ± 0.5 (% inhibition at 20 µM) | [3] |
| HCT116 (Colon) | 46.1 ± 5.4 (% inhibition at 20 µM) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the standard protocols used to generate the data presented above.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[10][11]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/mL and allowed to adhere for 18-24 hours.[10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (e.g., 30 minutes), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.[11]
-
Incubation: The plates are incubated for a further 24 hours.[10]
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10] A 100 µL aliquot of the cell culture medium is mixed with 100 µL of Griess reagent.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at 540 nm using a microplate reader.[10][11]
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated (LPS-stimulated) control wells. The IC50 value is then determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density ranging from 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for an additional 2 to 4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals. The plate is then typically placed on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm or 590 nm using a microplate reader.[12]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: LPS-induced Nitric Oxide Production Pathway in Macrophages.
Caption: Workflow of the MTT Cytotoxicity Assay.
Conclusion
The presented data highlights the significant potential of cassane diterpenes as a source of novel anti-inflammatory and cytotoxic agents. While the specific compound "this compound" remains elusive in the current body of literature, the broader family of cassane diterpenes demonstrates a wide range of potent biological activities. Further research, including structure-activity relationship (SAR) studies, is warranted to optimize the therapeutic potential of these natural products for future drug development. The detailed experimental protocols provided herein should facilitate the continued investigation and comparison of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of the Biological Activities of Caesalpine A and Paclitaxel
A comprehensive guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of a representative cassane diterpenoid from Caesalpinia species versus the established anticancer agent, paclitaxel.
Introduction
In the quest for novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. The genus Caesalpinia has been identified as a rich reservoir of bioactive compounds, particularly cassane diterpenoids, which have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. This guide provides a detailed comparison of the biological activities of a representative compound from this class, with the well-established chemotherapeutic agent, paclitaxel.
It is important to note that a thorough search of the scientific literature did not yield specific biological activity data for a compound named "Caesalpine A." Therefore, for the purpose of this comparative guide, we will focus on a well-characterized cassane diterpenoid, Phanginin R , isolated from the seeds of Caesalpinia sappan. Phanginin R has published data on its cytotoxicity, effects on the cell cycle, and induction of apoptosis, making it a suitable representative for comparison with paclitaxel.
Paclitaxel, a renowned mitotic inhibitor, is a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action, involving the stabilization of microtubules and subsequent cell cycle arrest and apoptosis, is well-documented.[2][3] This guide will delve into a side-by-side comparison of the cytotoxic profiles, mechanisms of action, and effects on cellular processes of Phanginin R and paclitaxel, supported by experimental data and detailed protocols.
Comparative Data Presentation
The following tables summarize the quantitative data on the cytotoxic activity, cell cycle effects, and induction of apoptosis for both Phanginin R and paclitaxel across various cancer cell lines.
Table 1: Cytotoxicity (IC50) of Phanginin R and Paclitaxel in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Phanginin R | A2780 | Ovarian Cancer | 9.9 ± 1.6 | [4] |
| HEY | Ovarian Cancer | 12.2 ± 6.5 | [4] | |
| AGS | Gastric Cancer | 5.3 ± 1.9 | [4] | |
| A549 | Non-small cell lung cancer | 12.3 ± 3.1 | [4] | |
| Paclitaxel | Various (8 cell lines) | Multiple | 0.0025 - 0.0075 | [5] |
| MDA-MB-231 | Breast Cancer | Clinically relevant concentrations are in the low nM range | [6] | |
| Cal51 | Breast Cancer | Clinically relevant concentrations are in the low nM range | [6] |
Table 2: Effects on Cell Cycle Distribution
| Compound | Cell Line | Effect | Citation |
| Phanginin R | A2780 | G1 phase cell cycle arrest | [4] |
| Paclitaxel | Multiple | G2/M phase cell cycle arrest | [7][8] |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Key Apoptotic Events | Citation |
| Phanginin R | A2780 | Increased Annexin V positive cells, up-regulation of cleaved-PARP, enhanced Bax/Bcl-2 ratio, promotion of p53 expression. | [4] |
| Paclitaxel | Multiple | Induction of apoptosis through multiple mechanisms, including activation of signaling molecules and transcriptional activation of various genes. | [9][10] |
Mechanism of Action
The fundamental mechanisms by which Phanginin R and paclitaxel exert their cytotoxic effects differ significantly, providing distinct avenues for therapeutic intervention.
Phanginin R: As a cassane diterpenoid, Phanginin R's mechanism of action is centered on the induction of G1 phase cell cycle arrest and the activation of the intrinsic apoptotic pathway.[4] This is evidenced by the upregulation of the tumor suppressor protein p53, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the cleavage of PARP.[4]
Paclitaxel: In contrast, paclitaxel is a well-established mitotic inhibitor that targets microtubules.[1][2] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[1] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase.[7][8] Prolonged mitotic arrest ultimately triggers apoptosis.[9][10]
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms and the experimental approaches used to elucidate them, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of Phanginin R-induced apoptosis.
Caption: Signaling pathway of Paclitaxel-induced apoptosis.
Caption: General experimental workflow for biological activity assessment.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of the test compound (Phanginin R or paclitaxel) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 106 cells after treatment with the test compound.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Protocol:
-
Cell Harvesting: Collect approximately 1-5 x 105 cells after treatment.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This comparative guide highlights the distinct biological activities of the Caesalpinia cassane diterpenoid, Phanginin R, and the established anticancer drug, paclitaxel. While both compounds exhibit potent cytotoxicity against cancer cells, their underlying mechanisms of action are fundamentally different. Phanginin R induces G1 phase cell cycle arrest and apoptosis through a p53-dependent pathway, whereas paclitaxel acts as a mitotic inhibitor by stabilizing microtubules, leading to G2/M arrest and subsequent apoptosis.
The divergent mechanisms of these two compounds suggest that they may have different therapeutic applications and could potentially be used in combination to achieve synergistic anticancer effects. Further investigation into the in vivo efficacy and safety of Phanginin R and other cassane diterpenoids is warranted to explore their full therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in the exploration of novel natural product-based anticancer agents.
References
- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cassane diterpenes from the seed kernels of Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Anticancer activity of Caesalpinia sappan by downregulating mitochondrial genes in A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Potency of Caesalpinia Diterpenoids: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the rich chemical diversity of the plant kingdom. The genus Caesalpinia has emerged as a prolific source of bioactive compounds, particularly cassane-type diterpenoids, which have demonstrated significant potential as anticancer and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of these diterpenoid analogs, drawing upon experimental data to elucidate the structural features crucial for their biological effects.
Comparative Analysis of Biological Activity
The biological evaluation of various cassane diterpenoids isolated from or synthesized based on scaffolds from Caesalpinia species has revealed key insights into their therapeutic potential. The following tables summarize the cytotoxic and anti-inflammatory activities of a selection of these compounds.
Cytotoxicity of Cassane Diterpenoid Analogs
The antiproliferative effects of several cassane diterpenoids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1. Lower IC50 values indicate greater potency.
Table 1: Cytotoxicity (IC50, µM) of Cassane Diterpenoid Analogs against Various Cancer Cell Lines
| Compound | B16-F10 (Murine Melanoma) | HT29 (Human Colon Adenocarcinoma) | HepG2 (Human Hepatocellular Carcinoma) | A2780 (Human Ovarian Cancer) | HEY (Human Ovarian Cancer) | AGS (Human Gastric Cancer) | A549 (Human Lung Cancer) | Reference |
| Phanginin R (1) | - | - | - | 9.9 ± 1.6 | 12.2 ± 6.5 | 5.3 ± 1.9 | 12.3 ± 3.1 | [1][2] |
| Pterolobirin G (6) | >100 | ~3 | >100 | - | - | - | - | [3] |
| Phanginin I (7) | - | - | - | - | - | - | - | [1] |
| Phanginin H (11) | - | - | - | - | - | - | - | [1] |
| Compound 16 | 22.16 | 33.40 | 18.47 | - | - | - | - | [4] |
| Salicylaldehyde 20 | 2.38 ± 0.39 | 3.54 ± 0.19 | 8.34 ± 2.51 | - | - | - | - | [3] |
| Salicylaldehyde 21 | 7.72 | 20.07 | 37.85 | - | - | - | - | [4][5][6] |
| Phanginin JA | - | - | - | - | - | - | 16.79 ± 0.83 | [7] |
Note: "-" indicates data not available.
From the data, it is evident that minor structural modifications can significantly impact cytotoxic activity. For instance, Salicylaldehyde 20 exhibits potent activity against B16-F10 and HT29 cell lines, while Pterolobirin G is highly active against HT29 but not B16-F10 or HepG2 cells.[3] Phanginin R displayed broad-spectrum activity against ovarian, gastric, and lung cancer cell lines.[1][2]
Anti-inflammatory Activity of Cassane Diterpenoid Analogs
The anti-inflammatory potential of these compounds was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 254.7 macrophage cells. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.
Table 2: Inhibition of Nitric Oxide (NO) Production (IC50 NO, µg/mL) by Cassane Diterpenoid Analogs
| Compound | IC50 NO (µg/mL) | Reference |
| Salicylaldehyde 20 | 2.98 ± 0.04 | [3] |
| Dienone 16 | 5.71 ± 0.14 | [3] |
| Compound 6 | 4.01 - 7.98 | [3] |
| Compound 15 | 4.01 - 7.98 | [3] |
| Compound 17 | 4.01 - 7.98 | [3] |
| Desmethyl analog 23 | 3.22 ± 0.05 | [3] |
Initial SAR analysis suggests that the methyl group at the C-14 position of the cassane skeleton is not always essential for anti-inflammatory and cytotoxic activities.[3] For instance, the desmethyl analog 23 showed comparable NO inhibition to its methylated counterpart, Salicylaldehyde 20.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with the test compounds for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Quantification: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways potentially modulated by Caesalpinia diterpenoids and a general experimental workflow for their evaluation.
The anticancer activity of many natural products is often mediated through the induction of apoptosis (programmed cell death) and interference with key inflammatory signaling pathways such as the NF-κB pathway.
References
- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Cassane Diterpene (5α)-Vuacapane-8(14), 9(11)-Diene and of Some Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. produccioncientifica.ugr.es [produccioncientifica.ugr.es]
- 5. Semisynthesis and Evaluation of Anti-Inflammatory Activity of the Cassane-Type Diterpenoid Taepeenin F and of Some Synthetic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guided Isolation of New Cytotoxic Cassane Diterpenoids from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
Caesalpine A: A Natural Diterpenoid's Efficacy in Comparison to Synthetic Compounds
For Immediate Release
In the landscape of modern drug discovery, natural products continue to be a vital source of novel therapeutic agents. Caesalpine A, a cassane-type diterpenoid isolated from plants of the Caesalpinia genus, has garnered scientific interest for its potential pharmacological activities. This guide provides a comparative analysis of the efficacy of this compound and related cassane diterpenoids against synthetic compounds in anticancer, anti-inflammatory, and antiviral applications, supported by available experimental data and detailed methodologies.
Efficacy in Oncology
Cassane diterpenoids, the class of compounds to which this compound belongs, have demonstrated notable cytotoxic effects against various cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar cassane diterpenoids from Caesalpinia species provide valuable insights into their potential anticancer efficacy.
For instance, phanginin R, a cassane diterpenoid, has shown significant cytotoxicity against several human cancer cell lines. Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to or, in some cases, more potent than the established chemotherapeutic agent cisplatin.
| Compound/Drug | Cell Line | IC50 (µM) |
| Phanginin R | A2780 (Ovarian) | 9.9 ± 1.6 |
| HEY (Ovarian) | 12.2 ± 6.5 | |
| AGS (Gastric) | 5.3 ± 1.9 | |
| A549 (Lung) | 12.3 ± 3.1 | |
| Cisplatin | A2780 (Ovarian) | Varies (literature) |
| A549 (Lung) | Varies (literature) |
Table 1: Anticancer Efficacy of Phanginin R (a Cassane Diterpenoid)
The data suggests that cassane diterpenoids represent a promising scaffold for the development of novel anticancer agents. The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.
Anticancer Signaling Pathway
Cassane diterpenoids can induce apoptosis through the activation of the p53 tumor suppressor pathway and by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins. This disruption of the cellular life cycle in cancer cells ultimately leads to their demise.
Caption: Anticancer mechanism of cassane diterpenoids.
Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases. Cassane diterpenoids have been investigated for their ability to modulate inflammatory responses. Their efficacy is often assessed by their capacity to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Several cassane diterpenoids have demonstrated potent anti-inflammatory activity, with some exhibiting lower IC50 values than the commonly used nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound/Drug | Assay System | IC50 (µM) |
| Norcaesalpinin O | NO Inhibition (RAW 264.7) | >10 |
| Compound 6 (related diterpenoid) | NO Inhibition (RAW 264.7) | 48.6% inhibition at 10 µM |
| Compound 10 (related diterpenoid) | NO Inhibition (RAW 264.7) | 42.9% inhibition at 10 µM |
| Indomethacin | NO Inhibition (RAW 264.7) | Varies (literature) |
Table 2: Anti-inflammatory Efficacy of Cassane Diterpenoids
The anti-inflammatory effects of these compounds are attributed to their ability to suppress the expression of pro-inflammatory enzymes and cytokines by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Anti-inflammatory Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of genes involved in inflammation, such as inducible nitric oxide synthase (iNOS). Cassane diterpenoids can inhibit this pathway, thereby reducing the production of inflammatory mediators.
Caption: Inhibition of the NF-κB pathway by this compound.
Antiviral Efficacy
| Compound/Drug | Virus | Cell Line | IC50 (µg/mL) |
| C. mimosoides extract | Influenza A (H1N1) | MDCK | 5.14 |
| Oseltamivir | Influenza A (H1N1) | MDCK | Varies (literature) |
| Ribavirin | Influenza A (H1N1) | MDCK | Varies (literature) |
Table 3: Antiviral Efficacy of a Caesalpinia Extract
The antiviral mechanism of compounds from Caesalpinia may involve the inhibition of viral entry into host cells or interference with viral replication processes. Further research is needed to isolate and characterize the specific antiviral compounds and elucidate their precise mechanisms of action.
Experimental Protocols
The following are summaries of the methodologies used in the key experiments cited in this guide.
Cytotoxicity Assay (Sulforhodamine B Assay)
This assay determines the cytotoxic effects of a compound on cancer cells.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or a synthetic drug) and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates are washed, and the cells are stained with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: Workflow for the Sulforhodamine B cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound Pre-treatment: The cells are pre-treated with different concentrations of the test compound for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.
-
Nitrite Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
-
Cell Monolayer Preparation: A confluent monolayer of host cells (e.g., MDCK for influenza virus) is prepared in 6-well plates.
-
Virus-Compound Incubation: The virus is pre-incubated with various concentrations of the antiviral compound.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated until visible plaques (zones of cell death) are formed.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are then counted. The EC50 value is calculated as the compound concentration that reduces the plaque number by 50% compared to the virus control.
Conclusion
This compound and related cassane diterpenoids from the Caesalpinia genus demonstrate significant potential as lead compounds for the development of new anticancer and anti-inflammatory drugs. While direct comparative data for this compound against a wide array of synthetic compounds is still emerging, the existing evidence for the cassane diterpenoid class suggests promising efficacy, in some cases rivaling that of established synthetic drugs. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential and establish their place in modern medicine. The exploration of natural products like this compound underscores the importance of biodiversity in the quest for novel and effective treatments for human diseases.
Cross-Validation of Bioactive Compounds from Caesalpinia Species: A Comparative Analysis of Anti-Inflammatory and Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for several bioactive compounds isolated from the Caesalpinia genus, with a focus on their anti-inflammatory and anticancer properties. Due to a lack of available experimental data for a compound specifically named "Caesalpine A" (potentially synonymous with α-Caesalpin from Guilandina bonduc), this guide will focus on well-characterized compounds from the closely related and medicinally significant plant, Caesalpinia sappan, along with a related phenolic acid. The objective is to offer a cross-validation of the key signaling pathways modulated by these compounds, supported by experimental data and detailed protocols to aid in research and development.
The compounds selected for this comparative analysis are:
-
Brazilin: A primary homoisoflavonoid from Caesalpinia sappan.
-
Brazilein: An oxidized and more potent derivative of brazilin.
-
Sappanone A: A homoisoflavanone also found in Caesalpinia sappan.
-
Protocatechuic Acid (PCA): A phenolic acid found in various plants and a metabolite of anthocyanins present in Caesalpinia species.
These compounds have demonstrated significant effects on key cellular signaling pathways, primarily the NF-κB pathway, which is central to inflammation and cancer, and the apoptotic pathways that govern programmed cell death.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the inhibitory activities of the selected compounds on cancer cell lines and the NF-κB signaling pathway.
Table 1: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Brazilin | A549 | Non-Small Cell Lung Carcinoma | 43 µg/mL | [1] |
| C. sappan Extract | A549 | Lung Cancer | 45.19 ± 1.704 μg/mL | [2] |
| C. sappan Extract | T47D | Breast Cancer | 68.00 µg/mL | [2] |
| C. sappan Extract | PANC-1 | Pancreatic Cancer | 43.6 µg/mL | [2] |
| C. sappan Extract | HeLa | Cervical Cancer | 40.88 µg/mL | [2] |
| Benthamiacone | MCF-7 | Breast Adenocarcinoma | 13.23 - 21.97 µg/mL | [3] |
| Benthamiacone | A549 | Lung Carcinoma | 13.23 - 21.97 µg/mL | [3] |
| Benthamiacone | PC3 | Prostate Adenocarcinoma | 13.23 - 21.97 µg/mL | [3] |
Table 2: Comparative Inhibition of NF-κB Activation
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Brazilin | NF-κB Luciferase Reporter | HeLa | 49.30 µM | [4] |
| Brazilein | NF-κB Luciferase Reporter | HeLa | 7.66 µM | [4] |
| Brazilin | NO Production (iNOS) | RAW 264.7 | 24.3 µM | [5] |
| Sappanone A | NO Production (iNOS) | RAW 264.7 | Not specified, but effective | [6] |
| Protocatechuic Acid | NF-κB Binding Activity | Mouse Aortic Endothelial Cells | Not specified, but effective | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches for their validation, the following diagrams are provided in the DOT language for Graphviz.
Anti-Inflammatory and Anticancer Signaling Pathways
Caption: Key signaling pathways modulated by Caesalpinia compounds.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating compound mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are seeded in 96-well plates and transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, cells are pre-treated with various concentrations of the test compounds (e.g., Brazilein, 0-50 µM) for 1 hour.
-
Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to induce NF-κB activation.
-
-
Luciferase Activity Measurement:
-
The medium is removed, and cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of key proteins involved in apoptosis.
-
Cell Lysis and Protein Quantification:
-
A549 cells are treated with the test compound (e.g., Brazilin, 20-40 µg/mL) for 24 hours.
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to the loading control.
-
Chromatin Immunoprecipitation (ChIP) Assay for NF-κB
This assay is used to determine the direct binding of NF-κB to the promoter regions of its target genes.
-
Cross-linking and Chromatin Shearing:
-
Cells (e.g., RAW 264.7 macrophages) are treated with the test compound and/or LPS.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared into 200-1000 bp fragments by sonication.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated overnight at 4°C with an antibody against the p65 subunit of NF-κB or a non-specific IgG as a negative control.
-
Protein A/G agarose beads are used to pull down the antibody-chromatin complexes.
-
-
Elution and Reverse Cross-linking:
-
The immune complexes are eluted from the beads.
-
The protein-DNA cross-links are reversed by heating at 65°C.
-
DNA is purified using a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
The purified DNA is used as a template for qPCR with primers specific for the promoter regions of NF-κB target genes (e.g., IL-6, TNF-α).
-
The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.
-
This comparative guide provides a framework for the cross-validation of the mechanisms of action of bioactive compounds from Caesalpinia species. The presented data and protocols can serve as a valuable resource for researchers investigating the therapeutic potential of these natural products. Further studies are warranted to explore the full spectrum of their pharmacological activities and to identify and characterize other bioactive constituents.
References
- 1. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of Caesalpinia sappan by... | F1000Research [f1000research.com]
- 3. New cytotoxic compounds from the leaves of Caesalpinia benthamiana (Baill.) Herend. & Zarucchi (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brazilein Impedes IKK Activation by Disrupting RIPK1 Polyubiquitination, Increasing Apoptotic Susceptibility in Cells with Constitutively Active NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of In Vitro Results for Caesalpinia-Derived Cassane Diterpenoids: A Comparative Guide
A comprehensive analysis of published in vitro data on the cytotoxic and anti-inflammatory activities of cassane diterpenoids isolated from the Caesalpinia genus.
Introduction
This guide provides a comparative overview of the in vitro biological activities of cassane diterpenoids isolated from various species of the Caesalpinia genus, with a focus on cytotoxicity and anti-inflammatory effects. An initial literature search for "Caesalpine A" did not yield specific in vitro studies on a compound with this designation. Therefore, this guide broadens the scope to include a range of structurally related and well-characterized cassane diterpenoids from Caesalpinia to provide a representative understanding of the reproducibility and variability of their in vitro bioactivities. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.
Comparative Analysis of In Vitro Cytotoxicity
The in vitro cytotoxicity of various cassane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for cytotoxicity, and the data from multiple studies are summarized below.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Cassane Diterpenoids from Caesalpinia Species
| Compound/Extract | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ethanolic Extract of C. bonduc stem bark | Dalton's Ascites Lymphoma (DLA) | 100% cytotoxicity at 100 µg/ml | [1] |
| Pulcherrimin B | MCF-7 (Breast) | 7.02 ± 0.31 | [2] |
| Pulcherrimin B | HeLa (Cervical) | 8.21 ± 0.52 | [2] |
| Pulcherrimin B | PC-3 (Prostate) | 9.54 ± 0.73 | [2] |
| Pulcherrimin C | MCF-7 (Breast) | 10.29 ± 0.89 | [2] |
| Pulcherrimin C | HeLa (Cervical) | 12.43 ± 1.04 | [2] |
| Pulcherrimin C | PC-3 (Prostate) | 11.87 ± 0.95 | [2] |
| Pulcherrimin E | MCF-7 (Breast) | 25.41 ± 1.21 | [2] |
| Pulcherrimin E | HeLa (Cervical) | 30.17 ± 2.54 | [2] |
| Pulcherrimin E | PC-3 (Prostate) | 36.49 ± 1.39 | [2] |
| 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol | MCF-7 (Breast) | 15.63 ± 1.15 | [2] |
| 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol | HeLa (Cervical) | 18.92 ± 1.37 | [2] |
| 6β-cinnamoyl-7β-hydroxyvouacapen-5α-ol | PC-3 (Prostate) | 20.33 ± 1.84 | [2] |
| Pulcherrin A | MCF-7 (Breast) | 22.87 ± 1.56 | [2] |
| Pulcherrin A | HeLa (Cervical) | 28.41 ± 2.11 | [2] |
| Pulcherrin A | PC-3 (Prostate) | 25.98 ± 2.03 | [2] |
Comparative Analysis of In Vitro Anti-inflammatory Activity
The anti-inflammatory properties of cassane diterpenoids have been investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a key indicator of inflammatory response.
Table 2: Comparative Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia Species
| Compound/Extract | Cell Line | Assay | IC₅₀ (µM) or % Inhibition | Reference |
| Ethanolic C. sappan Extract | THP-1 Macrophages | IL-1β & TNF-α expression | Dose-dependent inhibition | [3] |
| Ethanolic C. sappan Extract | Primary Human Chondrocytes | IL-1β & TNF-α expression | Dose-dependent inhibition | [3] |
| Ethanolic C. sappan Extract | Primary Human Chondrocytes | iNOS mRNA expression | Suppression | [3] |
| Ethanolic C. sappan Extract | SW1353 Chondrocytes | COX-2 transcription | Inhibition | [3] |
| Pulcherrimin D | Human Whole Blood Phagocytes | Oxidative Burst | 8.00 ± 0.80 | [2] |
| Pulcherrimin B | Human Whole Blood Phagocytes | Oxidative Burst | 15.30 ± 1.10 | [2] |
| Sappanone A | LPS-stimulated RAW264.7 cells | Pro-inflammatory mediators | Significant downregulation | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assays
A frequently used method to assess the cytotoxic effects of compounds on cancer cell lines is the Trypan Blue Dye Exclusion Technique .
Protocol: Trypan Blue Dye Exclusion Assay for DLA Cells [1]
-
Cell Preparation: Dalton's Ascites Lymphoma (DLA) cells are sourced from ascitic fluid of tumor-bearing mice and maintained by serial intraperitoneal transplantation.
-
Treatment: A stock solution of the test compound (e.g., ethanolic extract of C. bonduc stem bark) is prepared. DLA cells (approximately 1 x 10⁶ cells/ml) are incubated with various concentrations of the test compound (e.g., 10, 20, 50, 100, 200 µg/ml) for a specified period (e.g., 3 hours) at 37°C.
-
Staining: After incubation, 0.1 ml of the cell suspension is mixed with 0.1 ml of 0.4% trypan blue stain.
-
Cell Counting: The stained cell suspension is loaded onto a hemocytometer. The number of viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.
-
Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = (Number of dead cells / Total number of cells) x 100
In Vitro Anti-inflammatory Assays
The Protein Denaturation Method is a common in vitro assay to evaluate the anti-inflammatory activity of plant extracts.
Protocol: Inhibition of Albumin Denaturation [1]
-
Reaction Mixture: The reaction mixture consists of the test extract at different concentrations and 1% aqueous solution of bovine albumin fraction.
-
pH Adjustment: The pH of the reaction mixture is adjusted to 6.3 using a small amount of 1N HCl.
-
Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.
-
Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Abs Control - Abs Sample) / Abs Control] x 100 Diclofenac sodium is typically used as the standard drug for comparison.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Signaling Pathway for Anti-inflammatory Action
Caption: Inhibition of the NF-κB signaling pathway by Caesalpinia diterpenoids.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Cytotoxic, Anti-inflammatory, and Leishmanicidal Activities of Diterpenes Isolated from the Roots of Caesalpinia pulcherrima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cassane-Type Diterpenoids from Various Caesalpinia Species
A comprehensive review of the isolation, yield, and biological activities of prominent cassane-type diterpenoids from Caesalpinia minax, Caesalpinia sinensis, Caesalpinia pulcherrima, and Caesalpinia bonduc, providing valuable insights for researchers and drug development professionals.
The genus Caesalpinia is a rich source of bioactive secondary metabolites, with cassane-type diterpenoids being a characteristic and pharmacologically significant class of compounds. These compounds have demonstrated a range of biological activities, most notably cytotoxic and anti-inflammatory effects, making them promising candidates for further investigation in drug discovery. This guide provides a comparative study of prominent cassane-type diterpenoids isolated from four different Caesalpinia species, focusing on their source, yield, and in vitro biological activities.
Comparative Data of Cassane-Type Diterpenoids
The following tables summarize the available data on the yield and biological activities of selected cassane-type diterpenoids from different Caesalpinia sources. It is important to note that the direct comparison of yields can be challenging due to variations in extraction and isolation methodologies across different studies.
Table 1: Comparison of Yield of Selected Cassane-Type Diterpenoids
| Compound Name | Caesalpinia Source | Plant Part | Yield |
| Caesalpin A | C. minax | Seeds | Data not available |
| Caesalpin B | C. minax | Seeds | Data not available |
| Caesalpin D | C. minax | Seeds | Data not available |
| Unnamed Cassane Diterpenoid (Compound 1) | C. sinensis | Seed Kernels | Data not available |
| Unnamed Cassane Diterpenoid (Compound 4) | C. sinensis | Seed Kernels | Data not available |
| Unnamed Cassane Diterpenoid (Compound 5) | C. sinensis | Seed Kernels | Data not available |
| Unnamed Cassane Diterpenoid (Compound 6) | C. sinensis | Seed Kernels | Data not available |
| Caesalpulcherrin K-M (Compounds 1-3) | C. pulcherrima | Aerial Parts | Data not available |
| Norcaesalpinin Q | C. bonduc | Seed Kernels | Data not available |
| Caesalpinin MR | C. bonduc | Seed Kernels | Data not available |
| Compound 2 | C. bonduc | Seed Kernels | 600.0 mg from 12.0 kg |
Table 2: Comparative Cytotoxicity of Cassane-Type Diterpenoids (IC₅₀ in µM)
| Compound Name | Caesalpinia Source | HepG-2 | MCF-7 | AGS | K562 | HeLa | Du145 |
| Caesalpin A | C. minax | 4.7[1] | 2.1[1] | - | - | - | - |
| Caesalpin B | C. minax | - | 7.9[1] | - | - | - | - |
| Caesalpin D | C. minax | - | - | 6.5[1] | - | - | - |
| Caesalminaxins (various) | C. minax | Moderate activity[1] | - | - | Moderate activity[1] | Moderate activity[1] | Moderate activity[1] |
| 3-deacetyldecapetpene B (Compound 6) | C. minax | - | Moderate activity | - | - | - | - |
Table 3: Comparative Anti-inflammatory Activity of Cassane-Type Diterpenoids
| Compound Name | Caesalpinia Source | Assay | IC₅₀ (µM) / Inhibition |
| Unnamed Cassane Diterpenoid (Compound 1) | C. sinensis | NO Production in RAW 264.7 cells | 67.3% inhibition at 10 µM[2] |
| Unnamed Cassane Diterpenoids (Compounds 4-6) | C. sinensis | NO Production in RAW 264.7 cells | 8.2 - 11.2[3] |
| Caesalpulcherrins K-M (Compounds 1-3) | C. pulcherrima | NO Production in RAW 264.7 cells | 6.04 - 8.92[4] |
| Unnamed Cassane Diterpenoids (Compounds 5, 7, 8) | C. bonduc | NO Production in RAW 264.7 cells | Inhibition at 50 µM[5] |
| Caesalmins X, Y, Z and others (Compounds 20-22) | C. minax | NO Production in RAW 264.7 cells | 25.40 - 29.85[6] |
| Caeminaxins (various) | C. minax | NO Production in BV-2 microglia | 10.86 - 32.55[7] |
Experimental Protocols
A general workflow for the comparative study of cassane-type diterpenoids from different Caesalpinia sources is outlined below. This is followed by detailed methodologies for key experiments.
Experimental Workflow
Key Experimental Methodologies
1. Extraction and Isolation of Cassane-Type Diterpenoids
-
Plant Material: Air-dried and powdered plant material (e.g., seeds, aerial parts) is used as the starting material.
-
Extraction: The powdered material is typically extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, at room temperature.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol-water and n-hexane, followed by chloroform and ethyl acetate.
-
Column Chromatography: The resulting fractions are separated using column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).
-
Purification: Final purification of the isolated compounds is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
2. Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG-2, MCF-7, AGS, K562, HeLa, Du145) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
3. Anti-inflammatory Assay (Nitric Oxide Production Assay)
-
Cell Line: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are commonly used.
-
Cell Culture and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the isolated compounds for a short period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a longer period (e.g., 24 hours).
-
Nitrite Measurement: The production of nitric oxide (NO) is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) for NO production is calculated.
Signaling Pathway
Cassane-type diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway.
In this pathway, LPS, a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), leading to a cascade of events that results in the activation of the IKK complex. IKK then phosphorylates IκB, an inhibitory protein bound to NF-κB. This phosphorylation leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many cassane-type diterpenoids have been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. New cassane- and norcassane-type diterpenoids from the seed kernels of Caesalpinia sinensis and their anti-inflammatory activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cassane diterpenoids from Caesalpinia pulcherrima and their anti-inflammatory and α-glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two new cassane-type diterpenoids from the seed kernels of Caesalpinia bonduc (Linn.) Roxb. and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three new cassane diterpenes from the seeds of Caesalpinia minax Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diversified cassane family diterpenoids from the leaves of Caesalpinia minax exerting anti-neuroinflammatory activity through suppressing MAPK and NF-κB pathways in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Silico Predictions of Caesalpine A: An Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the experimental validation of in silico findings for Caesalpine A, a representative bioactive compound from the Caesalpinia genus. The genus is a rich source of phytochemicals with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2][3] Computational predictions often precede and guide experimental work; this document outlines the subsequent steps to verify such predictions in a laboratory setting.
From Prediction to Validation: A Comparative Overview
In silico studies, such as network pharmacology and molecular docking, predict the biological activities of compounds by identifying potential protein targets and signaling pathways.[4][5] Experimental validation is crucial to confirm these computational hypotheses. This guide focuses on validating the predicted anti-cancer, anti-inflammatory, and antiviral effects of this compound.
Anti-Cancer Activity: Targeting Key Signaling Pathways
In silico analyses of compounds from Caesalpinia species have identified key targets in cancer progression, including STAT3, AKT, and MAPKs.[4][5] Experimental studies have subsequently validated the inhibitory effects of Caesalpinia sappan extract (CSE) on these pathways in colorectal cancer (CRC) cells.[4][5]
Comparative Data: In Silico Predictions vs. Experimental Outcomes
| Predicted Activity | Experimental Model | Key Findings | Alternative Compounds |
| Inhibition of CRC cell proliferation | Human CRC cell lines (HCT 116, KM12SM, HT-29, COLO 205) | CSE significantly inhibited cell viability and proliferation.[4][5] | 5-Fluorouracil (Standard Chemotherapy) |
| Induction of Apoptosis | Human CRC cell lines (HCT 116, COLO 205) | CSE induced apoptosis through the activation of caspase 3/7.[4][5] | Doxorubicin (Apoptosis-inducing agent) |
| Modulation of STAT3, AKT, and MAPK pathways | Human CRC cell lines (HCT 116, COLO 205) | Western blot analysis confirmed CSE-mediated modulation of these pathways.[4][5] | Specific inhibitors for STAT3, PI3K/AKT, and MEK/ERK |
| Suppression of Tumor Growth | MC38 CRC-bearing mice | CSE significantly suppressed tumor growth in vivo.[4][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Seed cancer cells (e.g., HCT 116, A549) in 96-well plates.
-
After 24 hours, treat the cells with varying concentrations of this compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis:
-
Treat cancer cells with this compound for the desired time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p-STAT3, p-AKT, Bcl-2, Bax).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate.
Signaling Pathway and Workflow
Anti-Inflammatory Activity: Quelling the Inflammatory Cascade
Caesalpinia extracts have been shown to possess potent anti-inflammatory properties by inhibiting key pro-inflammatory mediators.[6] An ethanolic extract of Caesalpinia sappan (CSE) has been demonstrated to suppress the expression of IL-1β, TNF-α, iNOS, and COX-2 in human chondrocytes and macrophages.[6]
Comparative Data: In Silico Predictions vs. Experimental Outcomes
| Predicted Activity | Experimental Model | Key Findings | Alternative Compounds |
| Inhibition of pro-inflammatory cytokines | Human osteoarthritis chondrocytes and THP-1 macrophages | CSE dose-dependently inhibited the mRNA expression of IL-1β and TNF-α.[6] | Dexamethasone (Glucocorticoid) |
| Suppression of iNOS and COX-2 expression | Human osteoarthritis chondrocytes | CSE abrogated IL-1β-mediated NO production by suppressing iNOS transcription and inhibited COX-2 promoter activation.[6] | Indomethacin (NSAID) |
| Interference with NF-κB signaling | SW1353 cells | CSE interfered with the canonical NF-κB (p65/p50) signaling pathway.[6] | BAY 11-7082 (NF-κB inhibitor) |
Experimental Protocols
Real-Time PCR (qPCR):
-
Stimulate cells (e.g., human chondrocytes, macrophages) with an inflammatory agent (e.g., IL-1β, LPS) in the presence or absence of this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for target genes (e.g., IL1B, TNF, NOS2, PTGS2).
-
Analyze the relative gene expression using the ΔΔCt method.
Nitric Oxide (NO) Assay (Griess Test):
-
Culture cells in the presence of an inflammatory stimulus and varying concentrations of this compound.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite, a stable product of NO.
Signaling Pathway and Workflow
Antiviral Activity: Inhibiting Viral Replication
Constituents from Caesalpinia sappan have demonstrated antiviral activities against influenza virus and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[7][8] For instance, brazilin, a major compound in C. sappan, was shown to inhibit PRRSV infection by targeting the SRCR5 domain of the CD163 receptor.[9]
Comparative Data: In Silico Predictions vs. Experimental Outcomes
| Predicted Activity | Experimental Model | Key Findings | Alternative Compounds |
| Inhibition of influenza virus | Influenza virus (H3N2) infected cells | 3-deoxysappanchalcone and sappanchalcone exhibited high activity with IC50 values of 1.06 and 2.06 µg/mL, respectively.[7] | Oseltamivir, Ribavirin |
| Inhibition of PRRSV infection | PRRSV-infected MARC-145 cells | Brazilin significantly inhibited PRRSV infection.[9] | |
| Blocking of PRRSV attachment | In silico docking and PRRSV-infected MARC-145 cells | Brazilin showed high binding energy to the SRCR5 receptor and blocked PRRSV attachment.[9] |
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay:
-
Seed host cells (e.g., MDCK for influenza, MARC-145 for PRRSV) in 96-well plates.
-
Infect the cells with the virus in the presence of varying concentrations of this compound.
-
Incubate for a period sufficient to observe CPE (e.g., 48-72 hours).
-
Assess cell viability using a method like the MTT assay. The IC50 value is the concentration of the compound that inhibits CPE by 50%.
Plaque Reduction Assay:
-
Grow a confluent monolayer of host cells in 6-well plates.
-
Infect the cells with a known titer of the virus.
-
After an adsorption period, remove the virus inoculum and overlay the cells with a medium containing agarose and different concentrations of this compound.
-
Incubate until plaques are visible.
-
Fix and stain the cells to visualize and count the plaques. The percentage of plaque reduction is calculated relative to the untreated virus control.
Logical Relationships and Workflow
This guide provides a foundational approach to experimentally validate the predicted bioactivities of this compound. Researchers should adapt these protocols to their specific research questions and available resources. The integration of in silico predictions with robust experimental validation is key to accelerating the discovery and development of novel therapeutics from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. The Genus Caesalpinia L. (Caesalpiniaceae): Phytochemical and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An Investigation of the Anticancer Mechanism of Caesalpinia sappan L. Extract Against Colorectal Cancer by Integrating a Network Pharmacological Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of an ethanolic Caesalpinia sappan extract in human chondrocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro anti-influenza viral activities of constituents from Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Ethanolic Caesalpinia sappan Fraction on In Vitro Antiviral Activity against Porcine Reproductive and Respiratory Syndrome Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brazilin from Caesalpinia sappan inhibits viral infection against PRRSV via CD163ΔSRCR5 MARC-145 cells: an in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The genus Caesalpinia is a rich source of structurally diverse natural products, among which the cassane diterpenoids are a prominent and characteristic class. These compounds have garnered significant scientific interest due to their wide array of biological activities, including potent anticancer, anti-inflammatory, and antiplasmodial properties. This guide provides a head-to-head comparison of representative cassane diterpenoids, presenting key experimental data to facilitate evaluation and further research in drug discovery and development. While the specific compound "Caesalpine A" was not identifiable in the current literature, this guide focuses on well-characterized cassane diterpenoids from various Caesalpinia species to highlight the therapeutic potential of this chemical class.
Data Presentation: Comparative Biological Activities
The following table summarizes the in vitro biological activities of several cassane diterpenoids isolated from Caesalpinia species. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Name | Source Species | Biological Activity | Cell Line / Target | IC50 Value (µM) |
| Phanginin R | Caesalpinia sappan | Cytotoxicity | A2780 (Ovarian Cancer) | 9.9 ± 1.6[1][2] |
| Cytotoxicity | HEY (Ovarian Cancer) | 12.2 ± 6.5[1][2] | ||
| Cytotoxicity | AGS (Gastric Cancer) | 5.3 ± 1.9[1][2] | ||
| Cytotoxicity | A549 (Lung Cancer) | 12.3 ± 3.1[1][2] | ||
| Phanginin H | Caesalpinia sappan | Anti-proliferative | PANC-1 (Pancreatic Cancer) | 18.13 ± 0.63[3] |
| Caesalsappanin R | Caesalpinia sappan | Antiplasmodial | P. falciparum (K1 strain) | 3.60[4] |
| Cassane Diterpenoid (unnamed, compound 4) | Caesalpinia sinensis | Anti-inflammatory (NO inhibition) | RAW 246.7 Macrophages | 8.2 - 11.2[5] |
| Cassane Diterpenoid (unnamed, compound 5) | Caesalpinia sinensis | Anti-inflammatory (NO inhibition) | RAW 246.7 Macrophages | 8.2 - 11.2[5] |
| Cassane Diterpenoid (unnamed, compound 6) | Caesalpinia sinensis | Anti-inflammatory (NO inhibition) | RAW 246.7 Macrophages | 8.2 - 11.2[5] |
| Norcaesalpinin E | Caesalpinia crista | Antimalarial | P. falciparum (FCR-3/A2 clone) | 0.090[6] |
| Caesalpinin K | Caesalpinia crista | Antimalarial | P. falciparum (FCR-3/A2 clone) | 0.120[6] |
| Norcaesalpinin F | Caesalpinia crista | Antimalarial | P. falciparum (FCR-3/A2 clone) | 0.140[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., A2780, HEY, AGS, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Phanginin R) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assays
Hoechst 33342 Staining: This method is used to visualize nuclear morphology and identify apoptotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Staining: The cells are then stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Visualization: The stained cells are observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei, which appear as brightly stained regions.
Annexin V/Propidium Iodide (PI) Double Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound, then harvested and washed.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters and stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cell Seeding and Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compounds.
-
Nitrite Measurement (Griess Assay): After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Data Analysis: The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition by the test compound is calculated relative to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by certain cassane diterpenoids.
Caption: Apoptotic pathway induced by Phanginin R in ovarian cancer cells.
Caption: Inhibition of inflammatory pathways by cassane diterpenoids.
References
- 1. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Pro-Apoptotic Effects of Cassane Diterpenoids from the Seeds of Caesalpinia sappan in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-pancreatic cancer activity of cassane diterpenoids isolated from the seeds of Caesalpinia sappan mediated by autophagy activation via ROS/AMPK/mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Cassane Diterpenoids from Caesalpinia sappan and Their Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Cassane-Type Diterpenoids from the Seed Kernels of Caesalpinia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogcommn.org [phcogcommn.org]
Safety Operating Guide
Personal protective equipment for handling Caesalpine A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Caesalpine A. While this compound is classified as a non-hazardous substance, this document outlines best practices for handling, storage, and disposal in a laboratory setting, particularly acknowledging its use in research and its unvalidated medical application status[1].
Hazard Assessment
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. There are no specific hazard statements or pictograms associated with it under the Globally Harmonized System (GHS)[1]. However, as a compound intended for research purposes, its toxicological properties have not been fully investigated. Therefore, it is prudent to handle it with the care required for any new or uncharacterized chemical substance.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard good laboratory practices for non-hazardous materials.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a well-ventilated area. A dust mask may be used if creating airborne dust. |
| General handling and experimentation | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not required under normal conditions of use. |
| Cleaning up spills | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | A dust mask is recommended for powder spills. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials (strong oxidizing agents).
Handling Procedures:
-
Ensure a clean and organized workspace.
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid inhalation of dust and contact with skin and eyes[1].
-
When weighing, do so in an area with minimal air currents or in a chemical fume hood if available.
-
After handling, wash hands thoroughly with soap and water.
-
Clean all equipment and the work area after use.
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
For small quantities, it may be permissible to dispose of it as non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Do not allow the product to enter drains or watercourses[1].
Emergency Procedures
Spill Response: In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including gloves, a lab coat, and eye protection. For larger powder spills, a dust mask is advisable.
-
For a dry spill, carefully sweep or scoop up the material to avoid creating dust. Place it in a labeled container for disposal.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials as chemical waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists[1].
-
Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops[1].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen[1].
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician[1].
Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a spill of this compound powder.
Caption: Workflow for this compound Spill Response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
